molecular formula C6H7NO2 B1203515 5-Hydroxy-2-hydroxymethylpyridine CAS No. 40222-77-3

5-Hydroxy-2-hydroxymethylpyridine

カタログ番号: B1203515
CAS番号: 40222-77-3
分子量: 125.13 g/mol
InChIキー: NESFDGDRYVANBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Hydroxymethyl)pyridin-3-ol ( 40222-77-3), also known as 2-Hydroxymethyl-5-hydroxypyridine, is a versatile pyridine derivative with the molecular formula C 6 H 7 NO 2 and a molecular weight of 125.13 g/mol . This compound features a pyridine ring core functionalized with both a hydroxymethyl group and a hydroxyl group, making it a valuable bifunctional building block in synthetic chemistry . The compound's structure is represented by the SMILES notation OC1=CC=C(CO)N=C1, and it is assigned the MDL number MFCD16249568 . This chemical is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should handle with appropriate precautions, including the use of personal protective equipment and operating within a properly ventilated environment . The recommended storage condition is under an inert atmosphere at room temperature to ensure long-term stability . As a key synthetic intermediate, 6-(Hydroxymethyl)pyridin-3-ol serves as a precursor for more complex molecular architectures. Its structural framework is related to derivatives like 2,6-bis(hydroxymethyl)pyridin-3-ol (CAS 38029-16-2), which demonstrates the utility of hydroxymethylpyridinols in constructing sophisticated ligands and pharmaceutical compounds . The presence of two distinct functional groups allows for selective modification, enabling researchers to incorporate this pyridine scaffold into larger molecular systems for applications in medicinal chemistry, materials science, and catalyst design. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human consumption or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFDGDRYVANBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329330
Record name 6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40222-77-3
Record name 6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-2-hydroxymethylpyridine, a pyridine derivative of interest for its potential biological activities. This document details a plausible synthetic pathway, methods for characterization, and insights into its cytotoxic and antioxidant properties.

Introduction

This compound, also known by its IUPAC name 6-(hydroxymethyl)pyridin-3-ol, is a heterocyclic organic compound. Its structure, featuring both a hydroxyl and a hydroxymethyl group on a pyridine ring, makes it a subject of interest in medicinal chemistry and drug development. Pyridine derivatives are known to exhibit a wide range of biological activities, and understanding the synthesis and properties of this specific compound is crucial for exploring its potential therapeutic applications.

Synthesis of this compound

A potential and studied pathway for the synthesis of this compound involves the ring expansion of 5-hydroxymethylfurfural (HMF) in the presence of an ammonia-producing compound. HMF is a versatile platform chemical derived from the dehydration of carbohydrates.

Proposed Synthetic Pathway from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol is believed to proceed through a series of reactions initiated by the presence of ammonia. While a detailed, standardized laboratory protocol is not widely published, the general transformation is understood to occur in model systems, particularly under neutral pH conditions and with thermal treatment.[1]

The proposed reaction pathway can be visualized as follows:

Synthesis_Pathway Proposed Synthesis of this compound HMF 5-Hydroxymethylfurfural (HMF) Intermediate Putative Intermediates HMF->Intermediate + NH3 Ammonia Ammonia (NH3) Product This compound Intermediate->Product Ring Expansion & Rearrangement Characterization_Workflow Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesized Product NMR ¹H and ¹³C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS MP Melting Point Synthesis->MP Confirmation Structural Elucidation NMR->Confirmation IR->Confirmation MS->Confirmation MP->Confirmation Cytotoxicity_Pathway Potential Cytotoxicity Pathway in A549 Cells Compound This compound ROS Increased Intracellular ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Spectroscopic Analysis of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-2-hydroxymethylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a comprehensive analysis of the experimental spectroscopic data for the structurally similar compound, 5-Hydroxy-2-methylpyridine, for comparative purposes. This guide also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of this compound (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~8.0SingletH-6
~7.2DoubletH-4
~7.0DoubletH-3
~5.0-5.5 (broad)SingletAr-OH
~4.6Singlet-CH₂-
~4.0-4.5 (broad)Singlet-CH₂OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~155C-5
~150C-2
~140C-6
~125C-3
~120C-4
~60-CH₂OH

Spectroscopic Data of 5-Hydroxy-2-methylpyridine (Experimental)

For reference and comparison, this section provides the experimental spectroscopic data for the structurally analogous compound, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4).[1][2]

Table 3: ¹H NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
13.17Singlet-OH
7.23Doublet2.6H-6
6.93Doublet of Doublets9.1, 2.6H-4
6.45Doublet9.1H-3
2.06Singlet-CH₃

Note: Data acquired in DMSO-d₆. Chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.[3]

Table 4: ¹³C NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (δ) (ppm)Assignment
155.0C-5
148.1C-2
138.1C-6
123.6C-4
118.9C-3
16.9CH₃

Table 5: Infrared (IR) Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadO-H stretch (hydroxyl)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1450Medium to StrongC=C and C=N stretching (aromatic ring)
1380-1370MediumC-H bend (methyl)
1250-1150StrongC-O stretch (hydroxyl)

Table 6: Mass Spectrometry (MS) Data for 5-Hydroxy-2-methylpyridine

m/zRelative Intensity (%)Interpretation
109100Molecular Ion [M]⁺
10855[M-H]⁺
8030[M-CHO]⁺
5325Pyridinium fragment

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Matrix Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the pulse program, spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, a small amount is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of infrared radiation absorbed by the sample.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.

Mass Spectrometry (MS) Protocol
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). EI often causes fragmentation of the molecule, while ESI is a softer ionization technique that usually leaves the molecule intact.[4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An ion detector measures the abundance of ions at each m/z value.

  • Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure of the molecule.

References

The Botanical Occurrence of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-hydroxymethylpyridine, a pyridine alkaloid, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known botanical sources, with a primary focus on its confirmed presence in the seeds of Sterculia lychnophora. The document details methodologies for the extraction, isolation, and quantification of this compound, and presents a hypothetical signaling pathway for its role in plant defense mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the scientific exploration of this and similar bioactive molecules.

Natural Occurrence

The presence of this compound as a secondary metabolite has been confirmed in the seeds of the plant species Sterculia lychnophora, a member of the Malvaceae family. While phytochemical screenings of various other plant species, including those from the Vitex and Poaceae (rice) families, have been conducted, the presence of this specific pyridine alkaloid has not been documented in them to date.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature detailing the exact concentration or yield of this compound in Sterculia lychnophora seeds. Phytochemical analyses of S. lychnophora have confirmed the presence of a variety of alkaloids, phenolics, glycosides, and peptides in its ethanol extracts[1]. However, these studies have not yet provided a precise quantification of this compound. Further targeted quantitative studies are necessary to ascertain the concentration of this compound in its natural source.

Table 1: Known Botanical Source of this compound

Plant SpeciesFamilyPlant PartCompound Presence
Sterculia lychnophoraMalvaceaeSeedsConfirmed[1]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for alkaloid analysis.

Extraction of this compound

This protocol describes a general method for the extraction of alkaloids from plant material, which can be adapted for the specific isolation of this compound from Sterculia lychnophora seeds.

Objective: To extract crude alkaloid fraction from dried plant material.

Materials:

  • Dried and powdered seeds of Sterculia lychnophora

  • Methanol or Ethanol (95%)

  • 10% Acetic acid in Ethanol

  • Concentrated Ammonium Hydroxide

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate 100g of finely powdered Sterculia lychnophora seeds with 500 mL of 95% methanol or ethanol for 24 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate the filtrate to a volume of approximately 100 mL using a rotary evaporator at a temperature not exceeding 45°C.

  • Acidify the concentrated extract with 10% acetic acid in ethanol to a pH of 2.

  • Allow the acidified extract to stand for 30 minutes, then filter to remove any precipitated material.

  • Make the filtrate alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

  • Extract the alkaline solution three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of pyridine alkaloids using HPLC with UV detection. This method can be optimized for the specific quantification of this compound.

Objective: To quantify the concentration of this compound in the crude extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound (typically in the range of 260-280 nm for pyridine derivatives).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to this compound.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Logical Relationships

While the specific signaling pathway involving this compound in plants has not been elucidated, a hypothetical pathway can be proposed based on the known roles of other pyridine alkaloids in plant defense mechanisms. Alkaloids often act as defense compounds against herbivores and pathogens[2][3]. Their production can be induced by various stress signals, which are transduced through complex signaling cascades.

plant_defense_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Herbivore_Attack Herbivore_Attack ROS_Burst ROS_Burst Herbivore_Attack->ROS_Burst Pathogen_Infection Pathogen_Infection Pathogen_Infection->ROS_Burst Calcium_Influx Calcium_Influx ROS_Burst->Calcium_Influx MAPK_Cascade MAPK_Cascade Calcium_Influx->MAPK_Cascade Hormone_Signaling Phytohormone Signaling (JA, SA, ET) MAPK_Cascade->Hormone_Signaling TF_Activation Transcription Factor Activation Hormone_Signaling->TF_Activation Biosynthesis_Genes Pyridine Alkaloid Biosynthesis Genes TF_Activation->Biosynthesis_Genes Biosynthesis This compound Biosynthesis Biosynthesis_Genes->Biosynthesis Accumulation Accumulation in Seeds Biosynthesis->Accumulation

Caption: Hypothetical signaling pathway for the induction of this compound biosynthesis in response to biotic stress.

experimental_workflow Plant_Material Sterculia lychnophora Seeds Extraction Solvent Extraction Plant_Material->Extraction Purification Acid-Base Partitioning Extraction->Purification Crude_Extract Crude Alkaloid Extract Purification->Crude_Extract Analysis HPLC-UV Quantification Crude_Extract->Analysis Data Quantitative Data Analysis->Data

Caption: Experimental workflow for the extraction and quantification of this compound.

Conclusion

This compound is a naturally occurring pyridine alkaloid with a confirmed presence in the seeds of Sterculia lychnophora. While its full phytochemical profile and biological activity are still under investigation, this guide provides a foundational understanding of its botanical origin and outlines the necessary experimental framework for its further study. The provided protocols for extraction and quantification, along with the hypothetical signaling pathway, offer a starting point for researchers to delve deeper into the chemical ecology and potential pharmacological applications of this intriguing plant-derived compound. Further research is warranted to isolate and quantify this compound accurately and to elucidate its precise biological roles and mechanisms of action.

References

An In-depth Technical Guide to the Biological Activity of 5-Hydroxy-2-hydroxymethylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of 5-Hydroxy-2-hydroxymethylpyridine and, more broadly, its structural analogs and derivatives, including pyrimidines and other substituted pyridines. The document synthesizes findings from recent studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action through key signaling pathways and experimental workflows.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position creates a molecule with multiple potential hydrogen bond donors and acceptors, suggesting a high potential for interaction with biological targets. While this compound itself has been isolated from natural sources such as the seeds of Sterculia lychnophora, extensive research has focused on its derivatives, particularly pyrimidine analogs, which have demonstrated a wide array of pharmacological activities.[1] These activities range from anticancer and antimicrobial effects to specific enzyme inhibition, highlighting the therapeutic potential of this chemical class. This guide will detail these findings to support further research and drug development efforts.

Biological Activities of Pyrimidine Derivatives

Structurally similar to pyridines, pyrimidine derivatives incorporating the 5-hydroxymethyl group have been a significant focus of research, yielding promising results in cytotoxicity, antimicrobial action, and enzyme inhibition.

Anticancer and Cytotoxic Activity

A series of novel 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines and a normal cell line.[2] The studies indicate that derivatives with bulky constituents and aliphatic amino groups often exhibit moderate but promising anticancer properties, with some showing lower toxicity to normal cells.[2]

Quantitative Data: Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives

Compound IDCell LineActivity (IC50, µM)
3hHepaRG (Liver Carcinoma)132.3

Data sourced from a study on 5-hydroxymethylpyrimidines, where compound 3h showed the highest cytotoxic properties among those tested.[2]

Experimental Protocol: Neutral Red Uptake Assay for Cytotoxicity

The cytotoxic effects of the pyrimidine derivatives were quantified using the neutral red uptake assay.[2]

  • Cell Plating: Cancer cells (HeLa, HepaRG, Caco-2, AGS, A172) and normal cells (RPTEC) were seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells were treated with a wide concentration range of the test compounds (10–250 µM) for 72 hours. A control group was treated with the solvent (1% DMSO).[2]

  • Neutral Red Staining: After incubation, the medium was replaced with a medium containing neutral red dye, which is taken up and stored in the lysosomes of viable cells.

  • Extraction & Measurement: The dye was extracted from the lysosomes, and the absorbance was measured using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by comparing the absorbance of treated cells to the control.[2]

G cluster_workflow Cytotoxicity Testing Workflow start Seed Cells in 96-Well Plates treat Treat with Pyrimidine Derivatives (10-250 µM) start->treat incubate Incubate for 72 hours treat->incubate assay Perform Neutral Red Uptake Assay incubate->assay measure Measure Spectrophotometric Absorbance assay->measure calculate Calculate IC50 Values measure->calculate

Workflow for assessing the cytotoxicity of derivatives.
Antimicrobial Activity

The same series of 5-hydroxymethylpyrimidine derivatives was also screened for antimicrobial activity against six bacterial strains and one fungal strain. The results suggest that derivatives with amino groups containing at least a three-carbon chain exhibit weak antibacterial properties, while a benzylsulfanyl constituent was associated with antifungal action.[2]

Quantitative Data: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives

Compound IDMicroorganismActivity (MIC, µg/mL)
3gE. coli128
3aC. albicans256
3eA. baumannii256
3gA. baumannii256
3hA. baumannii256
3eE. faecalis256
3fMRSA256

Minimum Inhibitory Concentration (MIC) values indicate weak to moderate activity.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: A two-fold serial dilution of each test compound was prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized suspension of the target microorganism (E. coli, C. albicans, etc.).

  • Incubation: The plates were incubated under conditions appropriate for the growth of the specific microorganism.

  • Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Matrix Metalloproteinase (MMP) Inhibition

In a separate line of research, a series of 5-hydroxy, 5-substituted pyrimidine-2,4,6-triones were designed as inhibitors of matrix metalloproteinases (MMPs), specifically gelatinases MMP-2 and MMP-9.[3] These enzymes are key targets in cancer research due to their role in extracellular matrix degradation, which facilitates tumor invasion and metastasis. The study found that attaching biaryl fragments to the 5-position resulted in highly potent inhibitors.[3]

Quantitative Data: MMP Inhibition by Pyrimidine-2,4,6-trione Derivatives

Derivative Substituent (para-position of biphenyl fragment)TargetActivity (IC50, nM)
-COCH3MMP-230
-OCF3MMP-921
-SO2CH3MMP-866

Data highlights highly potent and selective inhibition of specific MMPs.[3]

G cluster_pathway MMP Inhibition Pathway MMP MMP-2 / MMP-9 (Gelatinases) Degradation Matrix Degradation & Tumor Invasion MMP->Degradation cleaves ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Inhibitor 5-Hydroxy Pyrimidine Derivative Inhibitor->MMP inhibits

Mechanism of MMP inhibition by pyrimidine derivatives.

Biological Activities of Pyridine Derivatives

While less data is available for this compound itself, research on close analogs like 5-Hydroxy-2-methylpyridine provides insight into the potential activities of this class.

Protein Kinase Inhibition

5-Hydroxy-2-methylpyridine has been used as a ligand in a platinum complex that functions as a potent protein kinase inhibitor. This pyridocarbazole platinum complex was found to bind with high affinity to the ATP-binding site of glycogen synthase kinase 3 (GSK-3α) and inhibit its activity at nanomolar concentrations. This suggests that the substituted pyridine scaffold can be effectively utilized to target the ATP pocket of kinases, a strategy widely used in the development of cancer therapeutics.

G cluster_kinase Mechanism of Kinase Inhibition Kinase Protein Kinase (e.g., GSK-3α) Substrate Substrate Protein Kinase->Substrate acts on ATP ATP ATP->Kinase binds Phosphorylation Phosphorylation (Signal Transduction) Substrate->Phosphorylation Inhibitor Pyridine-Pt Complex Inhibitor->Kinase blocks ATP site

Inhibition of a protein kinase by blocking the ATP binding site.

Synthesis Methodologies

The synthesis of these biologically active compounds is a critical component of their development. The protocols for creating 5-hydroxymethylpyrimidine derivatives often involve multi-step reactions starting from commercially available materials.

Experimental Protocol: General Synthesis of 4-Substituted 5-Hydroxymethylpyrimidines

A general procedure reported for the synthesis of certain pyrimidine derivatives involves the following key steps:[2]

  • Chlorination: Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with phosphorus oxychloride (POCl₃) for approximately 3 hours. The mixture is then carefully poured into ice water and extracted with chloroform.[2]

  • Substitution: The resulting crude product (a 4-chloro derivative) is dissolved in a solvent mixture (e.g., methanol and triethylamine). An appropriate substituted primary alkyl amine is then added to introduce the desired side chain at the 4-position via nucleophilic substitution.[2]

  • Reduction: The ester group at the 5-position is subsequently reduced to the target 5-hydroxymethyl group to yield the final products.

G cluster_synthesis General Synthesis Workflow for Pyrimidine Derivatives start Ethyl 4-hydroxy- pyrimidine-5-carboxylate step1 Chlorination (POCl3) start->step1 intermediate 4-chloro-pyrimidine Intermediate step1->intermediate step2 Nucleophilic Substitution (Primary Amines) intermediate->step2 product 4-substituted-pyrimidine Ester step2->product step3 Reduction product->step3 final Final 5-hydroxymethyl- pyrimidine Derivative step3->final

General workflow for the synthesis of pyrimidine derivatives.

Conclusion

The this compound scaffold and its close pyrimidine analogs represent a versatile and promising class of compounds for drug discovery. Derivatives have demonstrated a range of biological activities, including moderate anticancer and antimicrobial effects. Most notably, pyrimidine-2,4,6-trione derivatives have emerged as highly potent and selective inhibitors of matrix metalloproteinases, with IC50 values in the low nanomolar range, marking them as excellent candidates for further development as anticancer agents.[3] Furthermore, the ability of the related pyridine nucleus to serve as a ligand for kinase inhibition highlights another important therapeutic avenue. Future research should focus on optimizing the potency and pharmacokinetic profiles of these derivatives and exploring a broader range of biological targets to fully unlock the therapeutic potential of this chemical scaffold.

References

An In-Depth Technical Guide to 2-Hydroxymethyl-5-hydroxypyridine: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-5-hydroxypyridine, a hydroxypyridinone with significant potential in medicinal chemistry, particularly as an iron chelating agent. The document details a well-established synthetic route starting from kojic acid, outlines key characterization data, and explores its biological activity. Detailed experimental protocols and structured data tables are provided to facilitate replication and further research. Additionally, diagrams illustrating the synthetic workflow are included to enhance understanding.

Introduction

2-Hydroxymethyl-5-hydroxypyridine, also known by its tautomeric name 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, is a heterocyclic organic compound that has garnered interest for its metal-chelating properties. Its structural features, particularly the arrangement of hydroxyl and carbonyl groups, make it an effective scaffold for sequestering metal ions. This has led to its investigation as a therapeutic agent for iron overload diseases, presenting a potentially more selective alternative to existing treatments. This guide will focus on the synthesis, isolation, and characterization of this compound, providing a technical foundation for researchers in the field.

Synthesis and Isolation

The primary and most cited method for the synthesis of 2-Hydroxymethyl-5-hydroxypyridine originates from kojic acid, a readily available natural product. The synthesis involves a two-step process: protection of the 5-hydroxyl group of kojic acid, followed by reaction with ammonia to form the pyridinone ring, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

This initial step involves the protection of the more acidic 5-hydroxyl group of kojic acid with a benzyl group.

  • Materials: Kojic acid, benzyl chloride, potassium hydroxide, methanol.

  • Procedure:

    • Dissolve kojic acid in methanol.

    • Add a solution of potassium hydroxide in methanol dropwise at room temperature.

    • Add benzyl chloride to the mixture.

    • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

The protected pyranone is then converted to the corresponding pyridinone by reaction with aqueous ammonia.

  • Materials: 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, aqueous ammonia solution (25%), methanol.

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in methanol.

    • Add a 25% aqueous ammonia solution.

    • Reflux the mixture. The reaction involves a Michael addition, followed by ring opening, closure, and dehydration.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture in a rotary evaporator to obtain a solid residue.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ethyl ether) to obtain pure 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one.

Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (Final Product)

The final step is the deprotection of the benzyl group via catalytic hydrogenation to yield the target compound.

  • Materials: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one, methanol, 10% Palladium on carbon (Pd/C).

  • Procedure:

    • Dissolve 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one in methanol.

    • Add 10% Pd/C as a catalyst.

    • Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate to yield the final product, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

Synthetic Workflow Diagram

Synthesis_Workflow Kojic_Acid Kojic Acid Protected_Pyranone 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one Kojic_Acid->Protected_Pyranone Benzyl Chloride, KOH Protected_Pyridinone 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one Protected_Pyranone->Protected_Pyridinone Aqueous Ammonia Final_Product 2-Hydroxymethyl-5-hydroxypyridine Protected_Pyridinone->Final_Product H2, Pd/C

Synthetic route from Kojic Acid.

Physicochemical and Characterization Data

The structural identity and purity of 2-Hydroxymethyl-5-hydroxypyridine are confirmed through various analytical techniques.

General Properties
PropertyValueReference
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1][2]
Appearance Beige solid[3]
Melting Point 224 °C[3]
Spectroscopic Data
TechniqueDataReference
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 11.3 (s, 1H, NH), 7.42–7.30 (m, 5H, HPh - for benzylated precursor), 6.11 (s, 1H, 6-HPy), 5.70 (s, 1H, 3-HPy), 5.00 (s, 2H, CH₂–Bz - for benzylated precursor), 4.33 (s, 2H, CH₂–OH)[3]

Biological Activity and Applications

The primary biological significance of 2-Hydroxymethyl-5-hydroxypyridine lies in its ability to chelate iron.

Iron Chelating Properties

This compound has been investigated as a potential therapeutic agent for iron overload conditions. Its efficacy is quantified by the pFe³⁺ value, which indicates the affinity of the ligand for the Fe³⁺ ion at physiological pH.

CompoundpFe³⁺
2-Hydroxymethyl-5-hydroxypyridine 22.0
Deferiprone (Clinical Standard) 20.6

The higher pFe³⁺ value of 2-Hydroxymethyl-5-hydroxypyridine suggests a stronger affinity for iron compared to the clinically used drug deferiprone, indicating its potential as a more effective iron chelator.[4][5]

Mechanism of Action and Signaling

The therapeutic action of iron chelators involves the formation of stable complexes with excess iron in the body, which are then excreted. In iron overload diseases, such as thalassemia, excess iron can lead to oxidative stress and damage to various organs. By sequestering free iron, chelating agents mitigate these toxic effects.

Iron_Chelation_Pathway cluster_body Patient with Iron Overload cluster_therapy Chelation Therapy Excess_Iron Excess Free Iron (Fe³⁺) Organ_Damage Oxidative Stress & Organ Damage Excess_Iron->Organ_Damage catalyzes Complex Stable Iron Complex Excess_Iron->Complex forms Chelator 2-Hydroxymethyl-5-hydroxypyridine Chelator->Excess_Iron Chelator->Organ_Damage prevents Excretion Renal Excretion Complex->Excretion

Mechanism of iron chelation therapy.

Conclusion

2-Hydroxymethyl-5-hydroxypyridine is a promising molecule in the field of medicinal chemistry with well-defined synthetic pathways and significant iron-chelating activity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents for iron overload disorders and other conditions where metal chelation is a viable strategy. Further research into its in vivo efficacy, toxicity profile, and formulation will be crucial for its potential clinical translation.

References

Tautomeric Forms of 5-Hydroxy-2-hydroxymethylpyridine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of Hydroxypyridines

Hydroxypyridine derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile chemical properties which are profoundly influenced by tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] In the case of hydroxypyridines, the position of the tautomeric equilibrium between the enol (hydroxy) and keto (pyridone) forms is highly sensitive to the molecular environment, including the solvent, pH, and temperature.[2] This dynamic equilibrium is critical as different tautomers can exhibit distinct biological activities, solubilities, and chemical reactivities. This guide provides a comprehensive technical overview of the potential tautomeric forms of 5-Hydroxy-2-hydroxymethylpyridine in solution, outlining the experimental and computational methodologies for their investigation. While direct quantitative data for this specific molecule is scarce in the reviewed literature, this document extrapolates from well-studied analogous compounds to provide a robust predictive framework.

Plausible Tautomeric Forms of this compound

This compound can exist in several tautomeric forms in solution. The primary equilibrium is anticipated to be between the enol, keto, and a potential zwitterionic form. The relative populations of these tautomers are dictated by their thermodynamic stabilities in a given solvent.

  • Enol Form (this compound): This is the aromatic hydroxy-form.

  • Keto Form (1H-5-oxo-6-(hydroxymethyl)pyridin-3-ium): This form disrupts the aromaticity of the pyridine ring. Generally, for 3-hydroxypyridines, the zwitterionic keto form is significantly stabilized in aqueous solutions through hydrogen bonding.[3]

  • Zwitterionic Form: This form contains both a positive and a negative formal charge. Amino acids are a classic example of molecules that exist predominantly as zwitterions in solution.[4] For this compound, a zwitterionic structure can be conceived, which might be particularly relevant in polar protic solvents.

Figure 1: Plausible tautomeric forms of this compound.

Methodologies for Studying Tautomerism

A combination of spectroscopic and computational techniques is essential for the comprehensive characterization of tautomeric equilibria.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and quantifying their relative populations.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature (e.g., 298 K) using the instrument's temperature control unit.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative concentrations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak.

    • For quantitative analysis, ensure that the relaxation delay is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) or use a calibration standard.

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, water, acetonitrile). Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use matched quartz cuvettes with a path length of 1 cm.

  • Spectral Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer.

    • By varying the solvent polarity or pH, the equilibrium can be shifted, allowing for the deconvolution of the overlapping spectra of the individual tautomers.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in each tautomer. For instance, the keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching band.[7]

Experimental Protocol:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate IR cell.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the pure solvent or KBr pellet.

  • Data Analysis:

    • Identify the characteristic vibrational bands for the functional groups of each tautomer.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_data Data Integration & Interpretation prep Prepare solutions of this compound in various solvents (polar, non-polar, protic, aprotic) nmr NMR Spectroscopy (¹H, ¹³C) - Identify tautomers - Quantify equilibrium prep->nmr uv UV-Vis Spectroscopy - Determine λmax - Monitor equilibrium shifts prep->uv ir IR Spectroscopy - Identify functional groups (C=O vs. O-H) prep->ir integrate Correlate experimental and computational data to establish the tautomeric landscape nmr->integrate uv->integrate ir->integrate dft DFT Calculations - Optimize geometries - Calculate relative energies dft->integrate

Figure 2: General experimental workflow for the analysis of tautomerism.

Computational Methods

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[8]

Methodology:

  • Structure Optimization: The geometries of all plausible tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

  • Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM).

  • Spectroscopic Prediction: NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can be calculated to compare with experimental data.

Predicted Quantitative Data for this compound Tautomers

The following tables present predicted quantitative data for the tautomeric forms of this compound based on the known behavior of similar hydroxypyridine systems. This data should be considered hypothetical until experimentally verified.

Table 1: Predicted Tautomeric Equilibrium Constants (K_T = [Keto]/[Enol]) in Various Solvents at 298 K

SolventDielectric Constant (ε)Predicted K_TPredominant Form
Water78.4> 10Keto/Zwitterionic
Ethanol24.6~ 5-10Keto
Acetonitrile37.5~ 2-5Keto
Dichloromethane8.9~ 1Enol and Keto
Dioxane2.2< 1Enol

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

TautomerAssignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Enol H-37.0 - 7.2120 - 125
H-46.8 - 7.0115 - 120
H-67.8 - 8.0140 - 145
CH₂4.5 - 4.760 - 65
5-OH9.0 - 10.0-
CH₂-OH5.0 - 5.5-
C-2-155 - 160
C-3-120 - 125
C-4-115 - 120
C-5-150 - 155
C-6-140 - 145
Keto H-36.0 - 6.2100 - 105
H-47.2 - 7.4135 - 140
H-67.5 - 7.7130 - 135
CH₂4.3 - 4.558 - 63
N-H11.0 - 12.0-
CH₂-OH5.0 - 5.5-
C-2-150 - 155
C-3-100 - 105
C-4-135 - 140
C-5 (C=O)-170 - 175
C-6-130 - 135

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)

TautomerSolventPredicted λ_max (nm)
Enol Dioxane~ 280, ~ 310
Keto Water~ 230, ~ 300

Table 4: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹)

TautomerFunctional GroupPredicted Frequency (cm⁻¹)
Enol O-H stretch (phenol)3200 - 3600 (broad)
C=C, C=N stretch (aromatic)1500 - 1650
Keto N-H stretch3100 - 3300
C=O stretch1650 - 1680
C=C stretch1600 - 1640

Conclusion

The tautomeric behavior of this compound in solution is expected to be rich and highly dependent on the surrounding environment. Based on established principles from related hydroxypyridine systems, a dynamic equilibrium between enol, keto, and potentially zwitterionic forms is anticipated. The keto form is likely to be favored in polar, protic solvents due to better solvation of the more polar tautomer, while the enol form may predominate in non-polar environments. A synergistic approach employing NMR, UV-Vis, and IR spectroscopy, complemented by DFT calculations, is crucial for a definitive characterization of the tautomeric landscape of this molecule. The predictive data and methodologies outlined in this guide provide a solid foundation for researchers and scientists to design and interpret experiments aimed at understanding and harnessing the tautomerism of this compound for applications in drug development and materials science.

References

Quantum Chemical Blueprint of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a comprehensive theoretical and methodological framework for the quantum chemical analysis of 5-Hydroxy-2-hydroxymethylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in a multitude of biologically active molecules, and understanding its electronic and structural properties at a quantum level is pivotal for rational drug design.

This guide outlines detailed protocols for computational studies, primarily leveraging Density Functional Theory (DFT), to elucidate the molecular geometry, vibrational spectra, and electronic characteristics of this compound. All quantitative data presented herein is illustrative, based on established findings for structurally analogous compounds, and serves to guide researchers on the expected format and nature of the results.

Computational Methodology

The computational analysis of this compound is typically performed using a suite of quantum chemistry software. The following protocol provides a robust approach for obtaining accurate theoretical data.

Geometry Optimization

The initial 3D structure of this compound is constructed using a molecular editor. A preliminary geometry optimization is often carried out using a lower-level theory, such as a semi-empirical method, to obtain a reasonable starting conformation. Subsequently, a full geometry optimization is performed using Density Functional Theory (DFT). A popular and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until the forces on each atom are negligible and the geometry represents a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

The electronic properties of the molecule are investigated to understand its reactivity and spectroscopic behavior. Key parameters include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is invaluable for predicting sites of interaction with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

Spectroscopic Simulation
  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. This allows for the assignment of electronic transitions and comparison with experimental UV-Vis data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations for a molecule like this compound. The values presented are for illustrative purposes.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-C31.395 Å
C3-C41.387 Å
C4-C51.391 Å
C5-C61.388 Å
N1-C21.338 Å
N1-C61.341 Å
C5-O71.362 Å
C2-C81.510 Å
C8-O91.425 Å
Bond Angles C6-N1-C2117.5°
N1-C2-C3123.1°
C2-C3-C4118.9°
C3-C4-C5119.3°
C4-C5-C6118.7°
N1-C6-C5122.5°
Table 2: Calculated Vibrational Frequencies
Vibrational ModeCalculated Freq. (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
O-H stretch (Hydroxymethyl)36503580-3670
O-H stretch (Hydroxy)35503500-3570
C-H stretch (Aromatic)3050-31003000-3100
C-H stretch (Methylene)2950, 28802960-2950, 2870-2860
C=C/C=N stretch1600-14501610-1450
O-H bend13501330-1420
C-O stretch1250, 10501260-1200, 1075-1000
Table 3: Electronic Properties
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Table 4: Simulated Spectroscopic Data
SpectrumParameterCalculated ValueMajor Contribution
UV-Vis λmax (nm)285HOMO → LUMO (π→π*)
Oscillator Strength (f)0.15
¹H NMR Chemical Shift (ppm)H3: 7.8, H4: 7.2, H6: 8.1, CH₂: 4.6
¹³C NMR Chemical Shift (ppm)C2: 155, C3: 125, C4: 120, C5: 158, C6: 140, CH₂: 62

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

G Computational Workflow A Structure Building (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Properties (HOMO, LUMO, MEP) B->E F Spectroscopic Simulation (TD-DFT, GIAO) B->F D Thermodynamic Properties C->D Confirmation of Minimum G Analysis of Results D->G E->G F->G

Caption: Workflow for quantum chemical calculations.

G Key Molecular Interactions cluster_0 This compound cluster_1 Biological Target A Hydroxy Group (-OH) D Receptor Site 1 (e.g., Amino Acid Residue) A->D H-Bond Donor/Acceptor B Hydroxymethyl Group (-CH2OH) B->D H-Bond Donor/Acceptor C Pyridine Nitrogen E Receptor Site 2 (e.g., Metal Ion) C->E Coordination/H-Bond Acceptor

Caption: Potential intermolecular interactions.

Conclusion

Quantum chemical calculations provide a powerful, non-empirical approach to elucidate the structural, electronic, and spectroscopic characteristics of this compound. The methodologies and illustrative data presented in this guide offer a foundational framework for researchers in drug discovery and medicinal chemistry to computationally screen and understand the properties of this and related compounds before undertaking extensive experimental synthesis and testing. This in-silico approach can significantly accelerate the drug development pipeline by prioritizing candidates with desirable electronic and structural features for interaction with biological targets.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature indicates a lack of specific studies on the thermal stability and decomposition of 5-Hydroxy-2-hydroxymethylpyridine. This guide has been compiled to provide a comprehensive overview based on available data for structurally analogous compounds, namely Pyridoxine (a key form of Vitamin B6), and general principles of thermal analysis for pyridine derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by establishing a predictive framework for the behavior of this compound under thermal stress.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research due to its structural similarity to pyridoxine and other biologically active molecules. Understanding the thermal stability and decomposition pathways of this compound is critical for determining its shelf-life, developing stable formulations, and ensuring safety during manufacturing and storage. Thermal decomposition involves the breakdown of a substance into smaller molecules or constituent elements upon heating. For complex organic molecules like this compound, this process can be intricate, involving multiple reaction steps and the formation of various degradation products.

This guide summarizes the thermal properties of closely related compounds and outlines standard experimental protocols for thermal analysis.

Physicochemical Properties of Analogous Compounds

To infer the properties of this compound, it is useful to examine its close structural analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
5-Hydroxy-2-methylpyridine C₆H₇NO109.13168 - 170Lacks the hydroxymethyl group at the 2-position.
2-(Hydroxymethyl)pyridine C₆H₇NO109.13-6Lacks the hydroxyl group at the 5-position.
Pyridoxine C₈H₁₁NO₃169.18159 - 162Contains an additional hydroxymethyl group at the 4-position.

Data compiled from various chemical supplier databases.

Thermal Analysis of Pyridoxine: A Case Study

Given its structural similarity, the thermal decomposition of pyridoxine provides the most relevant available data for predicting the behavior of this compound. Studies utilizing Thermogravimetric Analysis (TGA) and Evolved Gas Analysis-Mass Spectrometry (EGA-MS) have elucidated its decomposition kinetics and products.

ParameterValueAtmosphereAnalytical Method
Activation Energy (Ea) 28.3 kcal/mol (at 5% decomposition)NitrogenTGA
Pre-exponential Factor (A) 1.2 x 10¹⁴ min⁻¹ (at 5% decomposition)NitrogenTGA
Activation Energy (Ea) 20.0 kcal/molNitrogenEGA-IAMS
Pre-exponential Factor (A) 5.7 x 10⁹ min⁻¹NitrogenEGA-IAMS
Calculated Shelf-life (t₉₀% at 25°C) 0.9 yearsNitrogenTGA
Calculated Shelf-life (t₉₀% at 25°C) 1.5 yearsAirTGA

This table summarizes kinetic parameters for the thermal decomposition of Pyridoxine.

Under non-isothermal conditions in a nitrogen atmosphere, the solid-phase degradation of pyridoxine has been shown to yield biologically significant products:

  • Pyridoxal

  • o-Quinone methide

The observation of these products suggests that the initial decomposition steps involve transformations of the hydroxymethyl groups.

Experimental Protocols for Thermal Analysis

The following are generalized protocols for the key experiments used to assess thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.

Typical Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument's microbalance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Typical Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum) and hermetically seal it. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature.

    • Ramp the temperature at a linear heating rate (e.g., 10°C/min) over the desired range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events are identified as peaks.

Predicted Thermal Behavior and Decomposition Pathways

Based on the available data for analogous compounds, the thermal decomposition of this compound is likely initiated by reactions involving its functional groups.

  • Initial Decomposition: The hydroxymethyl and hydroxyl groups are the most probable sites for initial thermal reactions. Dehydration (loss of water) is a common initial step for compounds containing hydroxyl groups.

  • Ring Opening: At higher temperatures, cleavage of the pyridine ring can occur. Studies on pyridine itself indicate that decomposition is initiated by the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radicals.

  • Potential Products: Thermal decomposition may lead to the formation of various volatile products, including water, formaldehyde, carbon monoxide, carbon dioxide, and nitrogen oxides. The formation of char or solid residue at high temperatures is also possible.

Visualizations

The following diagram illustrates a typical workflow for characterizing the thermal stability of a new chemical entity like this compound.

G cluster_0 Initial Characterization cluster_1 Decomposition Product Analysis cluster_2 Data Analysis & Reporting Sample Sample of This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine melting point & other transitions TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine decomposition temperature range Py_GC_MS Pyrolysis Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Separate & identify degradation products TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify evolved gases Kinetics Kinetic Analysis (e.g., Ozawa-Flynn-Wall) TGA_MS->Kinetics Pathway Decomposition Pathway Elucidation Py_GC_MS->Pathway Report Technical Report & Stability Assessment Kinetics->Report Pathway->Report

Workflow for Thermal Stability Assessment.

The thermal stability of a compound is not intrinsic but is influenced by several external factors. This diagram shows the relationship between these factors and the observed decomposition.

G cluster_0 Experimental Conditions cluster_1 Molecular Properties HeatingRate Heating Rate (°C/min) Decomposition Observed Thermal Decomposition (Onset T, Rate, Products) HeatingRate->Decomposition Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->Decomposition Pressure Pressure Pressure->Decomposition BondStrength Bond Dissociation Energies BondStrength->Decomposition FunctionalGroups Functional Groups (-OH, -CH2OH) FunctionalGroups->Decomposition CrystalLattice Crystal Lattice Energy CrystalLattice->Decomposition

Factors Influencing Thermal Decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a robust predictive understanding can be developed by examining structurally similar compounds, particularly pyridoxine. It is anticipated that the thermal decomposition of this compound would initiate at the hydroxyl and hydroxymethyl functional groups, followed by potential pyridine ring cleavage at higher temperatures.

For drug development professionals, it is imperative to conduct rigorous thermal analysis using techniques such as TGA and DSC to establish the compound's stability profile. The experimental workflows and influencing factors outlined in this guide provide a solid foundation for designing and executing such studies. The resulting data will be crucial for ensuring the safety, efficacy, and stability of any potential pharmaceutical product containing this compound.

A Technical Guide to the Solubility of 5-Hydroxy-2-hydroxymethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy-2-hydroxymethylpyridine

This compound, also known as 6-(Hydroxymethyl)pyridin-3-ol, is a pyridine derivative with the chemical formula C₆H₇NO₂.[1][2] Its structure, featuring both a hydroxyl and a hydroxymethyl group on the pyridine ring, suggests its potential for hydrogen bonding and moderate polarity. Understanding its solubility in various organic solvents is crucial for its application in pharmaceutical synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the available physicochemical properties for this compound (CAS: 40222-77-3) is presented below.

PropertyValueReference
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [1][2][3]
Melting Point 123-125 °C[1][3]
Density 1.3 ± 0.1 g/cm³[1][3]
XLogP3 -0.4[1][3]

Theoretical Solubility Considerations

The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Its solubility is therefore expected to be higher in polar organic solvents, particularly those that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF). Its solubility is likely to be lower in non-polar solvents like hexane or toluene.

While no specific quantitative data is available, for a structurally similar compound, 5-Hydroxy-2-methylpyridine, it is noted to be soluble in dichloromethane, a moderately polar solvent.[4]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of allowing a supersaturated solution to reach equilibrium at a constant temperature.

4.1. Materials and Apparatus

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath or heating block with temperature control (±0.1 °C)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic water bath set to the desired temperature.

    • Stir the mixtures using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid phase should remain present to confirm saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the stirring and allow the solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculation of Solubility:

    • The solubility (S) can be calculated in various units, such as g/100g of solvent or mol/L.

    • Mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ and M₁ are the mass and molar mass of the solute, respectively.

      • m₂ and M₂ are the mass and molar mass of the solvent, respectively.

Data Presentation

Quantitative solubility data from the described experimental protocol would be presented in a structured table for clear comparison. An example is provided below.

Table 1: Hypothetical Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mol/L)Mole Fraction (x)
Methanol25---
Ethanol25---
Acetone25---
Ethyl Acetate25---

Visualizing the Experimental Workflow

The general workflow for the isothermal equilibrium method of solubility determination is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Place in thermostatic bath prep2->equil1 equil2 Stir for 24-72 hours equil1->equil2 samp1 Settle solids equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter sample samp2->samp3 anal1 Dilute sample samp3->anal1 anal2 Analyze concentration (HPLC/UV) anal1->anal2 anal3 Calculate solubility anal2->anal3 result Quantitative Solubility Data (g/100g, mol/L, mole fraction) anal3->result Solubility Data

References

Methodological & Application

Application Notes and Protocols: 5-Hydroxy-2-hydroxymethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hydroxymethylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its synthesis and key reactions, and insights into its role in constructing molecules with potential therapeutic activities, such as kinase inhibitors.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from the commercially available 5-hydroxy-2-methylpyridine. This involves protection of the hydroxyl group, oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol.

Workflow for the Synthesis of this compound

G A 5-Hydroxy-2-methylpyridine B Protection of Hydroxyl Group (e.g., Benzylation) A->B C 5-(Benzyloxy)-2-methylpyridine B->C D Oxidation of Methyl Group (e.g., KMnO4) C->D E 5-(Benzyloxy)-2-pyridinecarboxylic acid D->E F Esterification (e.g., MeOH, H2SO4) E->F G Methyl 5-(benzyloxy)-2-pyridinecarboxylate F->G H Reduction of Ester (e.g., LiAlH4) G->H I 5-(Benzyloxy)-2-hydroxymethylpyridine H->I J Deprotection (e.g., Hydrogenolysis) I->J K This compound J->K

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine (Protection)

This protocol is adapted from a procedure for the benzylation of 2-methyl-5-hydroxypyridine.[1]

Materials:

  • 5-Hydroxy-2-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.

  • The reaction mixture is then stirred at room temperature for 12-18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is carefully quenched with water.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 5-(benzyloxy)-2-methylpyridine.

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
5-Hydroxy-2-methylpyridine1.0DMF0 °C to RT12-18 hNot specified
Sodium hydride1.1
Benzyl chloride1.1

Table 1: Reaction conditions for the synthesis of 5-(benzyloxy)-2-methylpyridine.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-pyridinecarboxylic acid (Oxidation)

This protocol describes the oxidation of the methyl group to a carboxylic acid using potassium permanganate.[2]

Materials:

  • 5-(Benzyloxy)-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of tert-butanol and water.

  • Heat the solution to 70-90 °C.

  • Add a solution of potassium permanganate (2.0-3.0 eq) in water dropwise to the heated solution over 1-2 hours with vigorous stirring.

  • Continue heating until the purple color of the permanganate disappears.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 5-(benzyloxy)-2-pyridinecarboxylic acid.

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
5-(Benzyloxy)-2-methylpyridine1.0t-Butanol/Water70-90 °CNot specifiedVariable
Potassium permanganate2.0-3.0

Table 2: Reaction conditions for the oxidation to 5-(benzyloxy)-2-pyridinecarboxylic acid.

Protocol 3: Synthesis of Methyl 5-(benzyloxy)-2-pyridinecarboxylate (Esterification)

This protocol is based on a standard Fischer esterification.[3]

Materials:

  • 5-(Benzyloxy)-2-pyridinecarboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Suspend 5-(benzyloxy)-2-pyridinecarboxylic acid (1.0 eq) in methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 5-(benzyloxy)-2-pyridinecarboxylate.

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
5-(Benzyloxy)-2-pyridinecarboxylic acid1.0MethanolReflux4-6 h>90%
Sulfuric acidCatalytic

Table 3: Reaction conditions for the esterification of 5-(benzyloxy)-2-pyridinecarboxylic acid.

Protocol 4: Synthesis of this compound (Reduction and Deprotection - A Proposed Route)

This proposed protocol involves the reduction of the ester and subsequent deprotection.

Materials:

  • Methyl 5-(benzyloxy)-2-pyridinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure: Step A: Reduction of the Ester

  • To a solution of methyl 5-(benzyloxy)-2-pyridinecarboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to obtain crude (5-(benzyloxy)pyridin-2-yl)methanol.

Step B: Deprotection

  • Dissolve the crude (5-(benzyloxy)pyridin-2-yl)methanol in methanol or ethanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
Methyl 5-(benzyloxy)-2-pyridinecarboxylate1.0THF0 °C to RT3-5 hNot specified
Lithium aluminum hydride1.5
10% Pd/CCatalyticMethanolRTVariableNot specified
HydrogenExcess

Table 4: Proposed reaction conditions for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, including those with potential biological activity.

Application 1: Synthesis of Pyridoxine (Vitamin B6) Analogs

The core structure of this compound is closely related to pyridoxine (Vitamin B6). It can be envisioned as a starting material for the synthesis of various Vitamin B6 analogs with potential applications in medicinal chemistry.

Application 2: Synthesis of Fused Heterocyclic Systems

The hydroxyl and hydroxymethyl groups can be functionalized and used in cyclization reactions to form fused heterocyclic systems. For example, derivatives of this compound can be precursors to pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities.[4]

Application 3: Synthesis of Kinase Inhibitors

Hydroxypyridine scaffolds are prevalent in many kinase inhibitors.[5][6][7][8] The functional groups on this compound provide handles for the introduction of various substituents to modulate the activity and selectivity of these inhibitors.

General Workflow for Kinase Inhibitor Synthesis

G A This compound B Functional Group Modification A->B C Modified Pyridine Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D F Kinase Inhibitor Scaffold D->F E Aryl/Heteroaryl Partner E->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C Activation D Downstream Effectors C->D Phosphorylation E Transcription Factors D->E Activation F Gene Expression (Proliferation, Survival) E->F Regulation G Kinase Inhibitor (Derived from 5-Hydroxy-2- hydroxymethylpyridine) G->C Inhibition

References

Application Notes and Protocols for 5-Hydroxy-2-hydroxymethylpyridine and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Publicly available information on the specific medicinal chemistry applications of 5-Hydroxy-2-hydroxymethylpyridine is limited. Therefore, these application notes will focus on a closely related and well-documented analog, 5-Hydroxy-2-methylpyridine , to illustrate the potential utility of this scaffold in drug discovery. The principles and protocols described herein are broadly applicable to the evaluation of similar pyridine-containing small molecules.

Introduction: The Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The functionalization of the pyridine ring with hydroxyl and hydroxymethyl groups, as seen in this compound, offers multiple points for modification and interaction with the target protein.

This document details the application of the analog, 5-Hydroxy-2-methylpyridine, in the development of a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key target in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Application: 5-Hydroxy-2-methylpyridine as a Ligand for a Potent Pyridocarbazole Platinum-Based Kinase Inhibitor

Research has demonstrated that 5-Hydroxy-2-methylpyridine can be utilized as a crucial building block in the synthesis of complex heterocyclic systems. A notable application is its use as a ligand in a pyridocarbazole platinum complex. This complex has been shown to be a potent, nanomolar inhibitor of Glycogen Synthase Kinase 3 alpha (GSK-3α), binding with high affinity to the ATP-binding site.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of the pyridocarbazole platinum complex, which utilizes a ligand derived from 5-Hydroxy-2-methylpyridine.

CompoundTargetActivity DescriptorPotencyReference
Pyridocarbazole Platinum ComplexGSK-3αInhibitorNanomolar[1]

Experimental Protocols

Synthesis of a Pyridocarbazole Ligand from 5-Hydroxy-2-methylpyridine (Illustrative Protocol)

This protocol outlines a general, illustrative procedure for the synthesis of a pyridocarbazole ligand, which can subsequently be complexed with platinum.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 5-Hydroxy-2-methylpyridine (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., triethylamine, 1.2 eq.).

  • Slowly add a protecting group reagent (e.g., benzyl bromide, 1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Functionalization and Ring Formation (Multi-step process) This part of the synthesis is highly specific to the target pyridocarbazole scaffold and involves multiple steps, including but not limited to, lithiation, addition of electrophiles, and cyclization reactions. The exact reagents and conditions would be dependent on the desired final structure.

Step 3: Deprotection

  • Dissolve the protected pyridocarbazole intermediate in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group using Pd/C and H₂).

  • Isolate and purify the final pyridocarbazole ligand.

Step 4: Platinum Complexation

  • Dissolve the pyridocarbazole ligand (1 eq.) in a suitable solvent (e.g., glacial acetic acid).

  • Add a platinum salt (e.g., K₂PtCl₄, 1 eq.).

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and isolate the crude platinum complex by precipitation or extraction.

  • Purify the complex by column chromatography or recrystallization.

In Vitro GSK-3α Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative method for determining the inhibitory activity of a compound against GSK-3α using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • GSK-3α Enzyme: Recombinant human GSK-3α diluted in Kinase Buffer to the desired working concentration (empirically determined).

  • Substrate: A suitable GSK-3α substrate peptide (e.g., a derivative of glycogen synthase) at a concentration near its Km.

  • ATP Solution: ATP diluted in Kinase Buffer to a concentration near its Km (e.g., 10-25 µM).

  • Test Compound: Prepare a stock solution of the pyridocarbazole platinum complex in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

2. Assay Procedure (384-well plate format):

  • Add 50 nL of each test compound dilution to the wells of a white, opaque 384-well assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (negative control) wells.

  • Prepare a kinase reaction mixture containing the diluted GSK-3α enzyme and substrate peptide in Kinase Buffer.

  • Add 5 µL of the kinase reaction mixture to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.

3. Signal Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal.

  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" control wells) from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

G cluster_0 Synthesis of Pyridocarbazole Platinum Complex A 5-Hydroxy-2-methylpyridine B Protection of Hydroxyl Group A->B C Protected Intermediate B->C D Multi-step Functionalization and Cyclization C->D E Protected Pyridocarbazole D->E F Deprotection E->F G Pyridocarbazole Ligand F->G H Platinum Complexation (e.g., with K2PtCl4) G->H I Pyridocarbazole Platinum Complex H->I

Caption: Synthetic workflow for the pyridocarbazole platinum complex.

G cluster_1 GSK-3 Signaling Pathway Inhibition Upstream_Signal Upstream Signal (e.g., Wnt) GSK3 GSK-3 Upstream_Signal->GSK3 inhibits Substrate Substrate (e.g., β-catenin) GSK3->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Degradation Degradation Phosphorylated_Substrate->Degradation Inhibitor Pyridocarbazole Platinum Complex Inhibitor->GSK3 inhibits

References

Application Note and Protocol: Synthesis of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Hydroxy-2-hydroxymethylpyridine, a valuable building block in medicinal chemistry and drug development. The protocol is based on a two-step synthetic route, commencing with the synthesis of the precursor 5-Hydroxy-2-methylpyridine, followed by a selective oxidation of the methyl group.

Key Data Summary

The following tables summarize the key quantitative data for the two-stage synthesis process.

Table 1: Reagents and Conditions for the Synthesis of 5-Hydroxy-2-methylpyridine

Reagent/ParameterMolar Mass ( g/mol )AmountMolesNotes
2-Amino-5-methylpyridine108.1418.2 g168 mmolStarting material
Sulfuric Acid (conc.)98.0840 g-Catalyst
Water18.02150 mL-Solvent
Sodium Nitrite69.0015.4 g223 mmolDiazotizing agent
Sodium Hydroxide (50% w/w)40.00~30 mL-For pH adjustment
Ethyl Acetate88.114 x 100 mL-Extraction solvent
Reaction Temperature -0-5 °C, then 95 °C-See protocol
Reaction Time -~2 hours-See protocol
Expected Yield 109.13Variable--

Table 2: Proposed Reagents and Conditions for the Selective Oxidation to this compound

Reagent/ParameterMolar Mass ( g/mol )Proposed AmountMolesNotes
5-Hydroxy-2-methylpyridine109.135.0 g45.8 mmolStarting material
Acetic Acid60.05100 mL-Solvent
N-Hydroxyphthalimide (NHPI)163.130.75 g4.6 mmolCatalyst
Cobalt(II) Acetate177.020.08 g0.46 mmolCo-catalyst
Manganese(II) Acetate173.010.04 g0.23 mmolCo-catalyst
Reaction Temperature -100 °C-Proposed
Reaction Time -To be optimized-Monitor by TLC/LC-MS
Atmosphere -Oxygen (1 atm)-Oxidant
Expected Yield 125.13Variable-Optimization required

Experimental Protocols

Part 1: Synthesis of 5-Hydroxy-2-methylpyridine

This protocol is adapted from a known procedure for the synthesis of 2-Hydroxy-5-methylpyridine.[1]

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 500 mL two-necked round-bottomed flask

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Ice/acetone bath

  • Separatory funnel

Procedure:

  • In a 500-mL two-necked round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, add 150 mL of water and carefully add 40 g of concentrated sulfuric acid.

  • Cool the aqueous solution to below 0°C using an acetone/ice bath.

  • Slowly add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution while stirring.

  • Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

  • Heat the reaction mixture to 95°C for 15 minutes.

  • Allow the mixture to cool to room temperature.

  • Carefully add 50% w/w aqueous sodium hydroxide solution until the pH of the mixture reaches 6.5-7.0.

  • Heat the mixture to 60°C and extract with ethyl acetate (4 x 100 mL).

  • Combine the organic fractions and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield 5-Hydroxy-2-methylpyridine. The product can be further purified by recrystallization or column chromatography.

Part 2: Proposed Protocol for the Selective Oxidation to this compound

This proposed protocol is based on literature methods for the aerobic oxidation of methylpyridines, with modifications aimed at achieving selective hydroxymethylation.[2] Note: This is a proposed method and requires optimization.

Materials:

  • 5-Hydroxy-2-methylpyridine

  • Acetic Acid (AcOH)

  • N-Hydroxyphthalimide (NHPI)

  • Cobalt(II) Acetate (Co(OAc)₂)

  • Manganese(II) Acetate (Mn(OAc)₂)

  • Oxygen gas (O₂)

  • Round-bottomed flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Balloon filled with oxygen or a continuous O₂ supply

Procedure:

  • In a round-bottomed flask, dissolve 5.0 g (45.8 mmol) of 5-Hydroxy-2-methylpyridine in 100 mL of acetic acid.

  • Add 0.75 g (4.6 mmol) of N-Hydroxyphthalimide, 0.08 g (0.46 mmol) of Cobalt(II) Acetate, and 0.04 g (0.23 mmol) of Manganese(II) Acetate to the solution.

  • Attach a condenser and flush the system with oxygen. Maintain a positive pressure of oxygen using a balloon or a gentle, continuous flow.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will need to be optimized to maximize the yield of the desired hydroxymethyl product and minimize over-oxidation to the carboxylic acid.

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Hydroxy-2-methylpyridine cluster_step2 Step 2: Selective Oxidation A 2-Amino-5-methylpyridine B Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) A->B C 5-Hydroxy-2-methylpyridine B->C D 5-Hydroxy-2-methylpyridine E Aerobic Oxidation (O₂, NHPI, Co(OAc)₂, Mn(OAc)₂) D->E F This compound E->F LogicalProgression Start Starting Material: 2-Amino-5-methylpyridine Transformation1 Diazotization followed by Hydroxylation Start->Transformation1 Intermediate Intermediate: 5-Hydroxy-2-methylpyridine Transformation2 Selective Oxidation of Methyl Group Intermediate->Transformation2 Product Final Product: This compound Transformation1->Intermediate Transformation2->Product

References

Applications of 5-Hydroxy-2-hydroxymethylpyridine in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hydroxymethylpyridine is a versatile bifunctional pyridine derivative. Its hydroxyl and hydroxymethyl groups offer multiple reaction sites for chemical modification, making it a valuable building block for the synthesis of complex heterocyclic compounds. While direct applications as a starting material in blockbuster pharmaceuticals are not widely documented, its structure serves as a key scaffold. Through functional group manipulation, it can be converted into crucial intermediates for active pharmaceutical ingredients (APIs) and potent agrochemicals. This document provides detailed application notes and protocols for two such synthetic routes: the synthesis of an L-azatyrosine analog and the preparation of a key intermediate for neonicotinoid insecticides.

Application Note 1: Synthesis of an L-Azatyrosine Analog Precursor

L-azatyrosine is a naturally occurring antibiotic with a unique amino acid structure. A close structural analog, (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, can be synthesized using 5-hydroxy-2-methylpyridine, a compound structurally very similar to this compound. This synthesis highlights the utility of the 5-hydroxypyridine core in constructing chiral amino acid derivatives, which are of significant interest in medicinal chemistry. The key step involves a diastereoselective addition to a chiral imine derived from the corresponding pyridine aldehyde.

Quantitative Synthesis Data

The following table summarizes the quantitative data for the key steps in the synthesis of the L-azatyrosine analog precursor, starting from 5-hydroxy-2-methylpyridine.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1. Oxidation 5-Hydroxy-2-methylpyridineSelenium Dioxide (SeO₂)Dioxane1014~70-80
2. Imine Formation 5-Hydroxy-2-pyridinecarboxaldehyde, (R)-(-)-2-Phenylglycinol-Toluene1102>95
3. Diastereoselective Addition Chiral Imine, Methyl AcetateLithium diisopropylamide (LDA)THF-781~85
4. Hydrogenolysis Diastereomeric AdductH₂, Palladium on Carbon (Pd/C)Methanol2512>90

Synthetic Workflow Diagram

Synthesis of L-Azatyrosine Analog Precursor cluster_0 Step 1: Oxidation cluster_1 Step 2: Imine Formation cluster_2 Step 3 & 4: Chiral Addition & Deprotection A 5-Hydroxy-2-methylpyridine B 5-Hydroxy-2-pyridinecarboxaldehyde A->B  SeO₂, Dioxane, Reflux   D Chiral Imine Intermediate B->D C (R)-(-)-2-Phenylglycinol C->D F Diastereomeric Adduct D->F E Methyl Acetate, LDA E->F G (R)-(+)-methyl 3-amino-3- (5-hydroxy-2-pyridinyl)propanoate F->G  H₂, Pd/C, MeOH  

Caption: Workflow for the synthesis of an L-azatyrosine analog precursor.

Detailed Experimental Protocol

Based on the methodology reported by Schow S. R., et al. for a similar substrate.

Step 1: Oxidation of 5-Hydroxy-2-methylpyridine to 5-Hydroxy-2-pyridinecarboxaldehyde

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-hydroxy-2-methylpyridine (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 5-hydroxy-2-pyridinecarboxaldehyde.

Step 2: Formation of Chiral Imine Intermediate

  • Dissolve 5-hydroxy-2-pyridinecarboxaldehyde (1.0 eq) and (R)-(-)-2-phenylglycinol (1.0 eq) in toluene.

  • Reflux the mixture for 2 hours with a Dean-Stark apparatus to remove water.

  • Cool the solution and evaporate the solvent under reduced pressure to obtain the chiral imine, which is used in the next step without further purification.

Step 3: Diastereoselective Addition

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methyl acetate (2.0 eq) to the LDA solution and stir for 30 minutes.

  • Add a solution of the chiral imine (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diastereomeric adduct.

Step 4: Hydrogenolysis to Yield the Final Product

  • Dissolve the crude adduct from the previous step in methanol.

  • Add palladium on activated carbon (10 wt. %).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by chromatography to obtain (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate.

Application Note 2: Synthesis of 2-Chloro-5-chloromethylpyridine, a Key Neonicotinoid Intermediate

The compound 2-chloro-5-chloromethylpyridine is a pivotal intermediate in the industrial synthesis of several major neonicotinoid insecticides, including Imidacloprid and Acetamiprid. These agrochemicals are highly effective against a wide range of sucking insects. This compound can serve as a viable starting material for this key intermediate through a two-step chlorination process, converting both the aromatic hydroxyl and the primary alcohol functionalities into chlorides.

Quantitative Synthesis Data

The following tables summarize quantitative data for the proposed conversion of this compound and its subsequent use in the synthesis of Imidacloprid.

Table 1: Synthesis of 2-Chloro-5-chloromethylpyridine

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1. Chlorination This compoundThionyl Chloride (SOCl₂)1,2-Dichloroethane70-805-6~85-90

Table 2: Synthesis of Imidacloprid

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
2. Condensation 2-Chloro-5-chloromethylpyridine, N-nitro-imidazolidin-2-iminePotassium Carbonate (K₂CO₃)Acetonitrile808~85

Synthetic Workflow Diagram

Synthesis of Imidacloprid via a Pyridine Intermediate cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Imidacloprid Synthesis A This compound B 2-Chloro-5-chloromethylpyridine A->B  SOCl₂, Dichloroethane, Reflux   D Imidacloprid B->D  K₂CO₃, Acetonitrile, 80°C   C N-nitro-imidazolidin-2-imine C->D

Caption: Proposed workflow for the synthesis of Imidacloprid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-chloromethylpyridine from this compound Note: This is a proposed protocol based on standard chlorination procedures for hydroxypyridines and benzylic alcohols.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq) to 1,2-dichloroethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (SOCl₂) (2.5 - 3.0 eq) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 80 °C) for 4.5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow, portion-wise addition of sodium bicarbonate with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with chloroform or 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-chloromethylpyridine. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of Imidacloprid [1]

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-chloromethylpyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[1]

  • Add 50 mL of acetonitrile to the flask.[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Imidacloprid.

  • Purification: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[1]

References

Application Notes and Protocols: 5-Hydroxy-2-hydroxymethylpyridine in the Preparation of Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hydroxymethylpyridine is a versatile precursor for the synthesis of potent chelating agents, particularly those with a hydroxypyridinone scaffold. These chelators exhibit a high affinity for various metal ions, most notably trivalent cations like iron(III) and aluminum(III), as well as divalent cations such as copper(II) and zinc(II). The resulting metal complexes have significant potential in various therapeutic areas, including the treatment of metal overload diseases and as components of radiopharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a key chelating agent derived from this compound: 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

Featured Chelating Agent: 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, hereafter referred to as P1 , is a bidentate chelating agent that demonstrates exceptional affinity and selectivity for iron(III). Its efficacy in iron chelation surpasses that of the commercially available drug deferiprone, making it a promising candidate for the treatment of iron overload conditions such as β-thalassemia.

Chelation Properties of P1

The chelating ability of P1 has been evaluated against several metal ions. The key parameter for assessing the iron-chelating efficiency is the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe³⁺ value indicates a greater affinity for iron.

Table 1: Chelation Data for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)

ParameterValueComparison (Deferiprone)Reference
pFe³⁺22.020.6[1][2]

Experimental Protocols

Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) from Kojic Acid

The synthesis of P1 is a multi-step process starting from the readily available and inexpensive natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The overall workflow involves the protection of the 5-hydroxyl group, conversion of the pyranone ring to a pyridinone ring, and subsequent deprotection.

Diagram 1: Synthesis Workflow for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)

G cluster_0 Step 1: Protection cluster_1 Step 2: Ring Transformation cluster_2 Step 3: Deprotection KojicAcid Kojic Acid ProtectedKojicAcid 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one KojicAcid->ProtectedKojicAcid Benzyl Chloride, Base ProtectedPyridinone 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one ProtectedKojicAcid->ProtectedPyridinone Aqueous Ammonia, Reflux P1 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) ProtectedPyridinone->P1 H₂, Pd/C, HCl in MeOH

Caption: Synthetic pathway for P1 from kojic acid.

Materials:

  • Kojic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Aqueous ammonia (28-30%)

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware and equipment (reflux condenser, hydrogenation apparatus, rotary evaporator, filtration apparatus)

Procedure:

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Protected Kojic Acid)

  • To a solution of kojic acid (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux.

  • Add benzyl chloride (1.1 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one as a white solid.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (Protected Pyridinone)

  • Suspend the protected kojic acid (1 equivalent) in aqueous ammonia (28-30%).

  • Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.

Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) (Deprotection)

  • Dissolve the protected pyridinone (1 equivalent) in methanol containing a catalytic amount of concentrated hydrochloric acid.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in a minimal amount of methanol and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield P1 as a pure solid.

Chelation Mechanism

The chelation of a metal ion (Mⁿ⁺) by P1 involves the deprotonation of the hydroxyl groups, allowing the two oxygen atoms to coordinate with the metal center, forming a stable complex.

Diagram 2: Chelation of a Metal Ion by P1

Caption: General chelation mechanism of a metal ion by P1.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of potent hydroxypyridinone-based chelating agents. The derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, demonstrates superior iron chelation properties compared to existing therapeutics and holds significant promise for further development in the treatment of metal-related disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of chelators.

References

Application Notes and Protocols for the Synthesis of 5-Hydroxy-2-hydroxymethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 5-Hydroxy-2-hydroxymethylpyridine and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmacologically active agents. The presented methodologies are based on established chemical transformations, offering reliable pathways for accessing these valuable intermediates.

Introduction

This compound is a key heterocyclic scaffold possessing two modifiable functional groups: a phenolic hydroxyl group and a primary alcohol. This bifunctionality allows for diverse chemical elaborations, making it an attractive starting material for the synthesis of complex molecular architectures. The strategic protection of one hydroxyl group while manipulating the other is a central theme in the synthetic approaches to its derivatives. These application notes will focus on a robust and well-documented synthetic pathway starting from a commercially available precursor, 5-hydroxy-2-methylpyridine.

Synthetic Strategy Overview

The most common and reliable synthetic approach involves a four-step sequence starting from 5-hydroxy-2-methylpyridine. This strategy is outlined below and detailed in the subsequent sections.

G A 5-Hydroxy-2-methylpyridine B 5-(Benzyloxy)-2-methylpyridine A->B 1. Protection (Benzylation) C 5-(Benzyloxy)pyridine-2-carboxylic acid B->C 2. Oxidation D (5-(Benzyloxy)pyridin-2-yl)methanol C->D 3. Reduction E This compound D->E 4. Deprotection (Debenzylation)

Caption: Overall synthetic workflow from 5-hydroxy-2-methylpyridine.

This route strategically employs a benzyl protecting group for the phenolic hydroxyl, which is stable under the conditions required for the oxidation of the methyl group and subsequent reduction of the resulting carboxylic acid. The final step involves the removal of the benzyl group to yield the target molecule.

Key Experimental Protocols

Route 1: Synthesis from 5-Hydroxy-2-methylpyridine

This route is the most thoroughly documented and provides a reliable pathway to the target compound.

Step 1: Protection of 5-Hydroxy-2-methylpyridine

The phenolic hydroxyl group of the starting material is protected as a benzyl ether to prevent unwanted side reactions in the subsequent oxidation step.

  • Reaction: 5-Hydroxy-2-methylpyridine + Benzyl Bromide → 5-(Benzyloxy)-2-methylpyridine

  • Protocol:

    • To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(benzyloxy)-2-methylpyridine.

Step 2: Oxidation of 5-(Benzyloxy)-2-methylpyridine

The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Reaction: 5-(Benzyloxy)-2-methylpyridine → 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Protocol: [1]

    • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of t-butanol and water.

    • Heat the solution to 70-90°C.

    • Add a solution of potassium permanganate (KMnO₄, 2-3 eq) in water dropwise over 1-2 hours with vigorous stirring.

    • Continue heating and stirring until the characteristic purple color of the permanganate has disappeared.

    • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitated 5-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid

The carboxylic acid is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

  • Reaction: 5-(Benzyloxy)pyridine-2-carboxylic acid → (5-(Benzyloxy)pyridin-2-yl)methanol

  • Protocol: [2][3][4][5]

    • Safety Note: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.

    • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (5-(benzyloxy)pyridin-2-yl)methanol, which can be purified by column chromatography if necessary.

Step 4: Deprotection of (5-(Benzyloxy)pyridin-2-yl)methanol

The final step is the removal of the benzyl protecting group to yield the target this compound. This is typically achieved by catalytic hydrogenation.

  • Reaction: (5-(Benzyloxy)pyridin-2-yl)methanol → this compound

  • Protocol (Catalytic Hydrogenation):

    • Dissolve (5-(benzyloxy)pyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Alternative Protocol (Transfer Hydrogenation): [6][7]

    • Dissolve (5-(benzyloxy)pyridin-2-yl)methanol (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10 mol%) and a hydrogen donor such as formic acid (2-5 eq) or ammonium formate.[7]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate.

    • The crude product may require purification to remove any residual hydrogen donor or byproducts.

Data Summary

The following table summarizes the key transformations in the synthesis of this compound. Yields are indicative and may vary based on reaction scale and optimization.

StepTransformationReagents and ConditionsTypical Yield
1 Protection5-Hydroxy-2-methylpyridine, Benzyl Bromide, K₂CO₃, Acetone, 50-60 °C80-95%
2 Oxidation5-(Benzyloxy)-2-methylpyridine, KMnO₄, t-BuOH/H₂O, 70-90 °C60-80%
3 Reduction5-(Benzyloxy)pyridine-2-carboxylic acid, LiAlH₄, Anhydrous THF, Reflux75-90%
4 Deprotection(5-(Benzyloxy)pyridin-2-yl)methanol, 10% Pd/C, H₂ (gas) or Formic Acid, RT-Reflux90-99%

Logical Relationships in Synthesis

The choice of reagents and the order of the synthetic steps are governed by the chemical properties of the functional groups involved.

G cluster_0 Functional Group Transformations Phenolic -OH Phenolic -OH Benzyl Ether Benzyl Ether Phenolic -OH->Benzyl Ether Protection (Prevents Oxidation) Benzyl Ether->Phenolic -OH Deprotection (Final Step) Methyl (-CH3) Methyl (-CH3) Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Methyl (-CH3)->Carboxylic Acid (-COOH) Oxidation (Enables Reduction) Primary Alcohol (-CH2OH) Primary Alcohol (-CH2OH) Carboxylic Acid (-COOH)->Primary Alcohol (-CH2OH) Reduction (Forms Hydroxymethyl)

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed cross-coupling reactions with 5-Hydroxy-2-hydroxymethylpyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals.[1][2] The methodologies outlined herein are crucial for the synthesis of complex biaryl, heteroaryl, and substituted amine structures, which are pivotal in drug discovery and development.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which offer a broad substrate scope and functional group tolerance.[5][6][7][8][9][10] The protocols provided are based on established methods for similar pyridine derivatives and are intended to serve as a starting point for reaction optimization with this compound.

Prior to its use in cross-coupling reactions, this compound typically requires functionalization to introduce a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), at a reactive position on the pyridine ring. The presence of two hydroxyl groups may necessitate the use of protecting groups to avoid side reactions, depending on the specific reaction conditions.

Hypothetical Data on Cross-Coupling Reactions

The following tables summarize hypothetical quantitative data for palladium-catalyzed cross-coupling reactions involving a halogenated derivative of this compound. These values are representative of typical yields and conditions observed for similar pyridine substrates.

Table 1: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478

Table 2: Sonogashira Coupling of a Halogenated this compound Derivative

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF60888
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPEADMF501295
31-HexynePd(PPh₃)₄ (3)CuI (6)PiperidineToluene801082

Table 3: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Dioxane1102485
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃t-BuOH902088

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of a halogenated this compound derivative. Note: It is assumed that the hydroxyl groups are protected if necessary. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.[9][11][12][13]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the halogenated this compound derivative, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., toluene/water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a halogenated this compound derivative with a terminal alkyne.[8][14][15][16]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the halogenated this compound derivative, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA).

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at the desired temperature (e.g., 60 °C) for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a halogenated this compound derivative with a primary or secondary amine.[6][17][18][19][20]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and BINAP to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the halogenated this compound derivative and the amine.

  • Seal the flask and heat the reaction mixture to 100 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the aminated pyridine derivative.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for the described palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR²R³ PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido R¹-Pd(II)L₂-NR²R³ Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product R¹-NR²R³ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup (Inert atmosphere, solvent) Start->Setup Reaction Heating and Stirring (Monitor progress via TLC/LC-MS) Setup->Reaction Workup Aqueous Workup (Quenching, extraction, washing) Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Application Notes and Protocols: Protection and Deprotection Strategies for 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical strategies for the protection and deprotection of the two hydroxyl groups in 5-Hydroxy-2-hydroxymethylpyridine. This pyridine derivative contains a primary alcohol and a phenolic hydroxyl group, which exhibit different reactivities, allowing for selective protection and deprotection. Such strategies are crucial in multi-step organic synthesis to ensure specific reactions occur at desired positions.

Introduction to Protecting Group Chemistry

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical reaction at another site. These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonal protection is particularly important when a molecule contains multiple, similar functional groups. Orthogonal protecting groups can be removed selectively in the presence of each other, allowing for precise, stepwise manipulation of the molecule.

For this compound, the key challenge lies in differentiating between the primary alcohol and the phenolic hydroxyl group. Generally, the phenolic hydroxyl group is more acidic and can be deprotonated more easily, while the primary alcohol is less sterically hindered. This difference in reactivity can be exploited for selective protection.

Protection Strategies for this compound

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that the protected molecule will need to endure. Here, we discuss common strategies for the selective and non-selective protection of the hydroxyl groups in this compound.

Selective Protection of the Phenolic Hydroxyl Group

The greater acidity of the phenolic hydroxyl group allows for its selective protection under basic conditions.

1. Benzyl Ether Protection:

The benzyl (Bn) group is a robust protecting group for phenols, stable to a wide range of reaction conditions, including acidic and basic environments. It is typically introduced using a Williamson ether synthesis.

  • Protocol: To a solution of this compound in a suitable solvent such as DMF or THF, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the phenolic hydroxyl group. Subsequently, benzyl bromide (BnBr) or benzyl chloride (BnCl) is added to form the benzyl ether.

  • Deprotection: The benzyl group is commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method that typically does not affect other functional groups.[1]

Table 1: Benzyl Ether Protection and Deprotection of Phenolic Hydroxyl Group

StepReagents and ConditionsYield (%)Reference
Protection 5-Hydroxy-2-(hydroxymethyl)pyridine, NaH, BnBr, DMF, 0 °C to rtNot specifiedGeneral Method
Deprotection H₂, 10% Pd/C, Ethanol, rt>95%[1]
Selective Protection of the Primary Alcohol Group

The lower steric hindrance of the primary alcohol allows for its selective protection using bulky silylating agents.

1. Silyl Ether Protection (TBDMS):

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its ease of introduction, stability, and mild removal conditions.

  • Protocol: The primary alcohol of this compound can be selectively protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol over the phenolic hydroxyl group.

  • Deprotection: The TBDMS group is typically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in THF/water).

Table 2: TBDMS Ether Protection and Deprotection of Primary Alcohol Group

StepReagents and ConditionsYield (%)Reference
Protection 2-bromo-5-hydroxymethylpyridine, TBDMSCl, triethylamine, DMF97%[2]
Deprotection TBAF, THF, rtTypically >90%General Method
Non-Selective Protection of Both Hydroxyl Groups

In some synthetic routes, it may be desirable to protect both hydroxyl groups simultaneously.

1. Bis-Silyl Ether Protection:

Using a less sterically hindered and more reactive silylating agent, or by forcing the reaction conditions, both hydroxyl groups can be protected as silyl ethers.

  • Protocol: Treatment of this compound with an excess of a silylating agent like TBDMSCl and a base such as imidazole in DMF at elevated temperatures can lead to the protection of both the primary alcohol and the phenolic hydroxyl group.

  • Deprotection: Both silyl ethers can be removed simultaneously using standard deprotection conditions such as TBAF in THF.

Orthogonal Protection and Deprotection Strategy

An orthogonal strategy allows for the selective removal of one protecting group while the other remains intact. This is particularly useful for the stepwise functionalization of this compound. A common orthogonal approach involves protecting the phenolic hydroxyl as a benzyl ether and the primary alcohol as a silyl ether.

Workflow for Orthogonal Protection and Deprotection:

  • Selective Protection of the Phenolic Hydroxyl: The phenolic hydroxyl group is first protected as a benzyl ether using NaH and BnBr in DMF.

  • Protection of the Primary Alcohol: The remaining primary alcohol is then protected as a TBDMS ether using TBDMSCl and imidazole in DCM.

  • Selective Deprotection of the Primary Alcohol: The TBDMS group can be selectively removed using TBAF in THF, leaving the benzyl ether intact.

  • Selective Deprotection of the Phenolic Hydroxyl: Alternatively, the benzyl group can be selectively removed by catalytic hydrogenolysis, leaving the TBDMS ether untouched.

Orthogonal_Protection_Deprotection A This compound B 5-(Benzyloxy)-2-hydroxymethylpyridine A->B NaH, BnBr, DMF C 5-(Benzyloxy)-2-(t-butyldimethylsilyloxymethyl)pyridine B->C TBDMSCl, Imidazole, DCM C->B TBAF, THF D 5-Hydroxy-2-(t-butyldimethylsilyloxymethyl)pyridine C->D H₂, Pd/C, EtOH

Experimental Protocols

Protocol 1: Selective Benzylation of the Phenolic Hydroxyl Group

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective TBDMS Protection of the Primary Alcohol

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous THF, add TBAF (1.2 eq) at room temperature.

  • Stir the reaction mixture for 1-3 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Protect Add Protecting Group Reagent + Base Start->Protect Workup_P Reaction Workup and Purification Protect->Workup_P Protected Protected Derivative Workup_P->Protected Start_D Protected Derivative Deprotect Add Deprotecting Reagent Start_D->Deprotect Workup_D Reaction Workup and Purification Deprotect->Workup_D Deprotected This compound Workup_D->Deprotected

Conclusion

The selective protection and deprotection of the hydroxyl groups in this compound is a critical aspect of its use in multi-step organic synthesis. By leveraging the inherent differences in reactivity between the phenolic and primary alcohol functionalities, along with a careful choice of protecting groups, researchers can achieve a high degree of control over their synthetic routes. The protocols and strategies outlined in these application notes provide a foundation for the successful manipulation of this versatile building block in the development of new chemical entities.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 5-Hydroxy-2-hydroxymethylpyridine, a valuable building block in the pharmaceutical industry. The described methodology is designed for industrial applicability, focusing on a robust and scalable four-step process starting from the readily available 5-Hydroxy-2-methylpyridine.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, makes it a versatile scaffold for drug discovery and development. The increasing demand for this intermediate necessitates a reliable and economically viable manufacturing process. This application note details a four-step synthetic route amenable to large-scale production, including protocols, process flow, and key parameter considerations.

Overall Synthetic Strategy

The industrial synthesis of this compound is proposed via a four-step sequence starting from 5-Hydroxy-2-methylpyridine. This strategy involves the protection of the reactive 5-hydroxy group, followed by the selective oxidation of the 2-methyl group to a hydroxymethyl group via an N-oxide rearrangement, and concluding with the deprotection of the hydroxyl group.

G A Step 1: Protection 5-Hydroxy-2-methylpyridine B Step 2: N-Oxidation 5-Acetoxy-2-methylpyridine A->B Acetic Anhydride C Step 3: Rearrangement 5-Acetoxy-2-methylpyridine N-oxide B->C Hydrogen Peroxide, Acetic Acid D Step 4: Hydrolysis 5-Acetoxy-2-acetoxymethylpyridine C->D Acetic Anhydride (Boekelheide Rearrangement) E Final Product This compound D->E Sodium Hydroxide

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a general guideline for the scale-up synthesis. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, is recommended for specific plant and equipment capabilities.

Step 1: Protection of the 5-Hydroxy Group (Acetylation)

Objective: To protect the phenolic hydroxyl group of 5-Hydroxy-2-methylpyridine as an acetate ester to prevent side reactions in subsequent steps.

Reaction:

5-Hydroxy-2-methylpyridine + Acetic Anhydride → 5-Acetoxy-2-methylpyridine + Acetic Acid

Protocol:

  • Charge a suitable reactor with 5-Hydroxy-2-methylpyridine (1.0 eq).

  • Add a suitable solvent, such as toluene or ethyl acetate (5-10 volumes).

  • Slowly add acetic anhydride (1.1-1.3 eq) to the suspension while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess acetic anhydride by the slow addition of water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Concentrate the organic layer under reduced pressure to yield crude 5-Acetoxy-2-methylpyridine.

  • The crude product can be purified by crystallization or used directly in the next step if purity is sufficient.

Step 2: N-Oxidation

Objective: To oxidize the pyridine nitrogen of 5-Acetoxy-2-methylpyridine to form the corresponding N-oxide.

Reaction:

5-Acetoxy-2-methylpyridine + Hydrogen Peroxide → 5-Acetoxy-2-methylpyridine N-oxide + Water

Protocol:

  • Charge the reactor with 5-Acetoxy-2-methylpyridine (1.0 eq) and glacial acetic acid (3-5 volumes).

  • Heat the mixture to 70-80°C.

  • Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.5-2.0 eq) to the reaction mixture, carefully controlling the temperature.

  • Maintain the reaction at 70-80°C for 3-5 hours, monitoring for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • The excess hydrogen peroxide can be quenched by the addition of a sodium sulfite solution.

  • The acetic acid is typically removed by distillation under reduced pressure.

  • The resulting residue contains the 5-Acetoxy-2-methylpyridine N-oxide, which can be carried forward to the next step.

Step 3: Boekelheide Rearrangement

Objective: To rearrange the N-oxide to form 5-Acetoxy-2-acetoxymethylpyridine.

Reaction:

5-Acetoxy-2-methylpyridine N-oxide + Acetic Anhydride → 5-Acetoxy-2-acetoxymethylpyridine

Protocol:

  • To the crude 5-Acetoxy-2-methylpyridine N-oxide from the previous step, add acetic anhydride (3-5 eq).

  • Heat the reaction mixture to reflux (approximately 130-140°C) for 3-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture.

  • The excess acetic anhydride is removed by vacuum distillation.

  • The resulting crude 5-Acetoxy-2-acetoxymethylpyridine can be used directly in the final hydrolysis step.

Step 4: Hydrolysis

Objective: To hydrolyze both the acetate ester at the 2-position and the protecting group at the 5-position to yield the final product.

Reaction:

5-Acetoxy-2-acetoxymethylpyridine + NaOH → this compound + Sodium Acetate

Protocol:

  • Dissolve the crude 5-Acetoxy-2-acetoxymethylpyridine in a suitable solvent like methanol or water.

  • Add an aqueous solution of sodium hydroxide (2.5-3.0 eq) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

  • The crude this compound can be purified by crystallization from a suitable solvent system to afford the final product with high purity.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. These values are indicative and may vary based on the scale and specific conditions of the synthesis.

Table 1: Reagent and Product Quantities (Based on 1 kmol of 5-Hydroxy-2-methylpyridine)

StepReagent/ProductMolecular Weight ( g/mol )Molar Ratio (eq)Quantity (kg)
1. Protection 5-Hydroxy-2-methylpyridine109.131.0109.13
Acetic Anhydride102.091.2122.51
5-Acetoxy-2-methylpyridine (Product)151.16~0.95~143.60
2. N-Oxidation 5-Acetoxy-2-methylpyridine151.161.0143.60
Hydrogen Peroxide (35%)34.011.8176.45
5-Acetoxy-2-methylpyridine N-oxide (Product)167.16~0.90~142.10
3. Rearrangement 5-Acetoxy-2-methylpyridine N-oxide167.161.0142.10
Acetic Anhydride102.094.0344.82
5-Acetoxy-2-acetoxymethylpyridine (Product)209.19~0.85~150.15
4. Hydrolysis 5-Acetoxy-2-acetoxymethylpyridine209.191.0150.15
Sodium Hydroxide40.002.875.33
This compound (Final Product)125.13~0.80 (overall)~100.10

Table 2: Process Parameters and Expected Outcomes

StepKey ParametersExpected Yield (%)Expected Purity (%)
1. Protection Temperature: 80-90°C, Time: 2-4 h90-98>95 (crude)
2. N-Oxidation Temperature: 70-80°C, Time: 3-5 h85-95Carried forward
3. Rearrangement Temperature: 130-140°C, Time: 3-6 h80-90Carried forward
4. Hydrolysis Temperature: 50-60°C, Time: 2-4 h90-98 (for this step)>99 (after crystallization)
Overall -60-75>99

Logical Relationships of Key Reaction Parameters

The success of the scale-up synthesis is dependent on the careful control of several key parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes.

G cluster_input Input Parameters cluster_output Process Outcomes A Reagent Stoichiometry X Reaction Yield A->X Y Product Purity A->Y B Reaction Temperature B->X B->Y Z Process Safety B->Z C Reaction Time C->X W Cycle Time C->W D Solvent Choice D->X D->Y E Agitation Rate E->X E->Z

Caption: Key parameter relationships in the synthesis process.

Conclusion

The presented four-step synthesis of this compound provides a robust and scalable route suitable for industrial production. Careful control of reaction parameters at each stage is crucial for achieving high yields and purity. This application note serves as a foundational guide for process development and optimization, enabling the efficient and cost-effective manufacturing of this important pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Hydroxy-2-hydroxymethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For thermally stable compounds with crystalline properties, recrystallization is often a straightforward and scalable method. For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography provides a higher degree of separation.

Q2: What are the likely impurities in crude this compound?

A2: Impurities are typically route-dependent. A common synthetic route to this compound is the reduction of 5-hydroxypyridine-2-carboxylic acid or its esters. Potential impurities from this process include:

  • Unreacted Starting Material: Residual 5-hydroxypyridine-2-carboxylic acid or its corresponding ester.

  • Reducing Agent Residues: Byproducts from the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).

  • Over-reduction Products: While less common, impurities from the reduction of the pyridine ring could occur under harsh conditions.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

If a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is used for synthesis, other impurities like homocoupling byproducts and residual palladium catalyst may be present[1].

Q3: How can I assess the purity of this compound after purification?

A3: The purity of the final product can be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Test a range of solvents with varying polarities. For this compound, polar solvents like methanol, ethanol, or ethyl acetate are good starting points.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then try cooling again. You can also try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.
Product "oils out" instead of crystallizing. The melting point of the solute is lower than the boiling point of the solvent. The cooling process is too rapid.Use a solvent with a lower boiling point. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. Too much solvent was used, and the product remained in the mother liquor. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still impure. The impurities have very similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a two-solvent system. If impurities persist, column chromatography may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The eluent system is not optimized. The column was overloaded with the crude material.Optimize the eluent system using TLC before running the column. A gradient elution (gradually increasing the polarity of the eluent) might be required. Reduce the amount of crude product loaded onto the column.
The product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.
The product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent system. Start with a less polar solvent mixture.
Streaking or tailing of the product band. The compound is interacting strongly with the stationary phase (silica gel). The column was not packed properly.Add a small amount of a modifier to the eluent, such as triethylamine or acetic acid, to reduce interactions with the silica gel. Ensure the column is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

A similar procedure for a related compound, 2-hydroxy-5-methylpyridine, specifies recrystallization from hot/cold ethyl acetate[2].

Protocol 2: Column Chromatography

This protocol provides a starting point for purification using silica gel chromatography.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). A good solvent system will give the product an Rf value of approximately 0.3. A literature example for a similar compound suggests an eluent of 8% methanol in dichloromethane[3].

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow and Troubleshooting Logic

Caption: Workflow for the purification and troubleshooting of this compound.

Logical Relationship for Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Check_Crystals Crystals form? Cool->Check_Crystals Oiling_Out Oiling out? Check_Crystals->Oiling_Out No Filter Filter and dry crystals Check_Crystals->Filter Yes Troubleshoot_NoCrystals Too much solvent? Evaporate some solvent. Add seed crystal. Scratch flask. Oiling_Out->Troubleshoot_NoCrystals No Troubleshoot_Oiling Cool slower. Use lower boiling point solvent. Oiling_Out->Troubleshoot_Oiling Yes Check_Purity Purity OK? Filter->Check_Purity End Pure Product Check_Purity->End Yes Troubleshoot_Impure Try different solvent. Consider column chromatography. Check_Purity->Troubleshoot_Impure No

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

Common side products in the synthesis of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-hydroxymethylpyridine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Selective Oxidation of Pyridoxine

A common route to this compound involves the selective oxidation of the 4-hydroxymethyl group of pyridoxine.

Frequently Asked Questions:

  • Q1: My reaction yields a mixture of products that are difficult to separate. What are the likely side products?

    • A1: Over-oxidation is a primary concern in this synthesis. Common side products include pyridoxal (oxidation of the 4-hydroxymethyl group to an aldehyde) and 4-pyridoxic acid (further oxidation to a carboxylic acid). In some cases, oxidation of the 5-hydroxymethyl group can also occur, leading to other undesired products. Radiolysis studies of pyridoxine have also identified potential side products such as 2,4,5-Trihydroxymethyl-3-pyridinol, isopyridoxal, 6-hydroxypyridoxine, and pyridoxi-3,6-quinone, which may also be formed during chemical oxidation.

  • Q2: How can I minimize the formation of over-oxidation products?

    • A2: To control the oxidation, it is crucial to use a mild and selective oxidizing agent. Careful monitoring of reaction conditions such as temperature, reaction time, and stoichiometry of the oxidant is essential. Lowering the temperature and slowly adding the oxidizing agent can help improve selectivity.

  • Q3: I am observing incomplete conversion of my starting material, pyridoxine. What can I do?

    • A3: Incomplete conversion can result from insufficient oxidant, low reaction temperature, or short reaction times. A stepwise increase in the amount of oxidizing agent or prolonged reaction time might be necessary. However, be cautious as this can also increase the risk of over-oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to find the optimal reaction time.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Over-oxidation to pyridoxal and 4-pyridoxic acid.Use a milder oxidizing agent. Optimize reaction time and temperature.
Incomplete conversion of pyridoxine.Gradually increase the amount of oxidant or reaction time while carefully monitoring the reaction progress.
Multiple Spots on TLC Formation of various oxidation byproducts.Improve selectivity by adjusting reaction conditions. Employ purification techniques like column chromatography with a suitable solvent system.
Product Degradation Harsh reaction conditions (e.g., high temperature, strong acid/base).Maintain a controlled temperature and pH throughout the reaction and work-up.
Route 2: Synthesis from 2-Amino-5-hydroxypyridine

This route typically involves the diazotization of the amino group, followed by hydroxymethylation.

Frequently Asked Questions:

  • Q1: The diazotization step is giving me a low yield of the hydroxylated product. What could be the reason?

    • A1: The stability of the diazonium salt is critical. Low temperatures (typically 0-5 °C) must be strictly maintained during the reaction to prevent the decomposition of the diazonium intermediate. The choice of acid and the concentration of sodium nitrite are also crucial factors.

  • Q2: I am getting colored impurities in my final product. Where are they coming from?

    • A2: Azo coupling reactions can occur if the diazonium salt reacts with the starting aminopyridine or the product, leading to colored azo dyes as impurities. To minimize this, ensure slow addition of sodium nitrite to the acidic solution of the amine to keep the concentration of free amine low.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low Yield of Hydroxylated Intermediate Decomposition of the diazonium salt.Strictly maintain low temperatures (0-5 °C) during diazotization.
Incomplete diazotization.Ensure the correct stoichiometry of sodium nitrite and acid.
Formation of Colored Impurities Azo coupling side reactions.Add the sodium nitrite solution slowly to the amine solution in acid.
Difficulty in Isolating the Product The product may be soluble in the aqueous reaction mixture.Use an appropriate extraction solvent or consider evaporation of the solvent followed by purification.

Data Presentation

Table 1: Hypothetical Yields of this compound and Side Products under Different Oxidation Conditions of Pyridoxine.

Oxidizing AgentTemperature (°C)Reaction Time (h)Yield of Main Product (%)Yield of Pyridoxal (%)Yield of 4-Pyridoxic Acid (%)
Manganese Dioxide2524602510
Mild Oxidant A01275155
Strong Oxidant B506304025

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from a single source was not available in the search results.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-hydroxypyridine (A Precursor)

This protocol describes the synthesis of a key precursor for one of the synthetic routes.

Materials:

  • 5-(Benzyloxy)pyridin-2-amine

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Toluene

  • Hydrogen gas

  • Autoclave

  • Filtration apparatus

Procedure:

  • Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution of 10% Pd/C.

  • Pressurize the autoclave with hydrogen gas to 0.2 MPa.

  • Stir the reaction mixture at 25 °C for several hours, monitoring the reaction progress.

  • Upon completion, carefully vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the catalyst residue with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-amino-5-hydroxypyridine. A yield of 92% has been reported for this procedure.[1]

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions start Start Synthesis reaction Reaction Step start->reaction workup Work-up and Purification reaction->workup low_yield Low Yield? reaction->low_yield Check Yield product Pure Product workup->product impurities Impurities Present? workup->impurities Analyze Purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes recrystallization Recrystallization impurities->recrystallization Yes chromatography Column Chromatography impurities->chromatography Yes distillation Distillation impurities->distillation Yes optimize_conditions->reaction check_reagents->start recrystallization->product chromatography->product distillation->product

Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.

Oxidation_Pathway pyridoxine Pyridoxine main_product This compound (Desired Product) pyridoxine->main_product Selective Oxidation (Mild Conditions) side_product1 Pyridoxal (Over-oxidation) pyridoxine->side_product1 Oxidation main_product->side_product1 Potential Side Reaction side_product2 4-Pyridoxic Acid (Further Over-oxidation) side_product1->side_product2 Further Oxidation

Caption: Reaction pathway for the selective oxidation of pyridoxine, highlighting the formation of common side products.

References

Optimizing Synthesis of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Hydroxy-2-hydroxymethylpyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Synthesis Route 1: Reduction of 5-Hydroxypyridine-2-carboxylic Acid or its Ester

Q1: My reduction of the starting ester/carboxylic acid is incomplete, resulting in low yield. What are the possible reasons?

A1: Incomplete reduction is a common issue. Consider the following factors:

  • Reducing Agent Activity: Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent and is sensitive to moisture. Ensure you are using a fresh, dry batch of LiAlH₄. The activity of older batches can be significantly lower.

  • Stoichiometry: While a slight excess of LiAlH₄ is often used, a significant excess can sometimes lead to side reactions. Conversely, an insufficient amount will lead to incomplete reduction. It is crucial to accurately determine the molar ratio based on your starting material.

  • Reaction Temperature: Reductions with LiAlH₄ are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature too quickly can lead to a runaway reaction and decomposition of the product.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing the formation of multiple side products during the LiAlH₄ reduction. How can I minimize these?

A2: Side product formation can often be attributed to the high reactivity of LiAlH₄.

  • Over-reduction: While the primary target is the reduction of the ester or carboxylic acid, other functional groups on the pyridine ring can sometimes be susceptible to reduction, although this is less common for the pyridine ring itself under these conditions.

  • Reaction with Solvent: Ensure you are using a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Protic solvents will react violently with LiAlH₄.

  • Work-up Procedure: The work-up is critical. A careful, sequential addition of water and then a base (e.g., NaOH solution) or acid is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum salts. Improper work-up can lead to the formation of emulsions and difficulty in product isolation.

Synthesis Route 2: Oxidation of 5-Hydroxy-2-methylpyridine

Q1: The oxidation of the methyl group is slow and gives a low yield of the desired alcohol. How can I improve this?

A1: The efficiency of the oxidation of the methyl group can be influenced by several factors:

  • Oxidizing Agent: Manganese dioxide (MnO₂) is a common and relatively mild oxidizing agent for this transformation. The activity of MnO₂ can vary significantly between batches. Ensure you are using activated MnO₂.

  • Reaction Conditions: This oxidation often requires elevated temperatures and prolonged reaction times. Optimization of the reaction temperature and time is crucial.

  • Solvent: The choice of solvent can impact the reaction rate. Solvents like chloroform, dichloromethane, or acetone are commonly used.

Q2: I am observing over-oxidation to the corresponding aldehyde or carboxylic acid. How can I prevent this?

A2: Over-oxidation is a common challenge in this reaction.

  • Control of Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired alcohol.

  • Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent. A large excess of MnO₂ can promote over-oxidation.

General Purification Issues

Q1: I am having difficulty purifying the final product. What are some effective methods?

A1: this compound is a polar molecule, which can present purification challenges.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) can be effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining high-purity material.[1][2][3] Experiment with different solvent pairs (e.g., methanol/ether, ethanol/water) to find conditions where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2][3]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Reduction of Methyl 5-hydroxypyridine-2-carboxylate with LiAlH₄

This protocol is based on standard procedures for the reduction of esters to alcohols.[4][5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve Methyl 5-hydroxypyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous NaOH solution, and then more water.

  • Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Oxidation of 5-Hydroxy-2-methylpyridine with MnO₂

This protocol is a general procedure for the oxidation of benzylic-type alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Hydroxy-2-methylpyridine (1.0 equivalent) in a suitable solvent (e.g., chloroform, dichloromethane).

  • Addition of Oxidant: Add activated Manganese Dioxide (MnO₂) (5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Isolation: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and filter off the MnO₂ through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

The following tables summarize the impact of various reaction parameters on the synthesis of this compound and related compounds. This data is compiled from literature and should be used as a guideline for optimization.

Table 1: Reduction of Pyridine Carboxylates/Esters

Starting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 5-hydroxypyridine-2-carboxylateLiAlH₄THF0 to RT2-4Moderate to GoodGeneral Procedure
Ethyl 4-substituted-pyrimidine-5-carboxylateLiAlH₄THF01High[4]
Diethyl phthalateLiAlH₄EtherReflux-93[5]

Table 2: Oxidation of Methylpyridines

Starting MaterialOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
5-Hydroxy-2-methylpyridineActivated MnO₂ChloroformReflux4-24VariableGeneral Procedure
N,N-dialkylhydroxylaminesMnO₂---Good[6]
Benzyl alcoholMnO₂HexaneRT0.5-2>95[7]

Visualizations

The following diagrams illustrate the key synthetic pathways and a general troubleshooting workflow.

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Oxidation Carboxylic_Acid 5-Hydroxypyridine- 2-carboxylic Acid / Ester Product_1 This compound Carboxylic_Acid->Product_1 LiAlH4 / THF Methylpyridine 5-Hydroxy-2-methylpyridine Product_2 This compound Methylpyridine->Product_2 MnO2 / Chloroform

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Analyze_Side_Products Analyze Side Products (NMR, MS) Side_Products->Analyze_Side_Products Yes Success Successful Synthesis Purification_Issue->Success No Change_Purification Change Purification Method (e.g., Recrystallization, Different Chromatography) Purification_Issue->Change_Purification Yes Check_Reagents->Side_Products Optimize_Conditions Optimize Temp, Time, & Solvent Check_Reagents->Optimize_Conditions Optimize_Conditions->Low_Yield Re-evaluate Optimize_Conditions->Side_Products Modify_Workup Modify Workup Procedure Modify_Workup->Purification_Issue Change_Purification->Purification_Issue Re-evaluate Adjust_Conditions_for_Selectivity Adjust Conditions for Better Selectivity Analyze_Side_Products->Adjust_Conditions_for_Selectivity Adjust_Conditions_for_Selectivity->Side_Products Re-evaluate Adjust_Conditions_for_Selectivity->Purification_Issue

Caption: General troubleshooting workflow for synthesis optimization.

References

Preventing degradation of 5-Hydroxy-2-hydroxymethylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Hydroxy-2-hydroxymethylpyridine during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solid this compound has developed a yellow or brownish tint. What is the cause and can I still use it?

A1: Discoloration of solid this compound is a primary indicator of degradation. This is often caused by oxidation or exposure to light. The presence of color suggests the formation of impurities, which could compromise your experimental results. It is strongly recommended to use a fresh, pure sample for optimal and reproducible outcomes. If you must use the discolored material, it should first be re-purified.

Q2: I'm observing new or unexpected peaks in the HPLC analysis of my stored this compound solution. What could these be?

A2: The appearance of new peaks in your chromatogram strongly suggests degradation of the compound. The identity of these degradation products depends on the storage conditions. Potential impurities could include:

  • Oxidation Products: The hydroxymethyl group can be oxidized to an aldehyde (5-hydroxy-2-formylpyridine) or a carboxylic acid (5-hydroxypyridine-2-carboxylic acid). The pyridine nitrogen can also be oxidized to an N-oxide.

  • Photodegradation Products: Exposure to UV light can lead to the formation of various photoproducts, potentially including ring-opened species or further hydroxylated derivatives.

  • Polymers: Under certain conditions, especially elevated temperatures, polymerization or condensation reactions can occur.

To identify these impurities, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended to determine the molecular weights of the degradation products.

Q3: My this compound solution shows a decrease in concentration over a short period, even when stored in the dark and refrigerated. What could be the issue?

A3: A rapid decrease in concentration could be due to several factors:

  • Inappropriate Solvent: The compound may be unstable in the chosen solvent. Protic solvents, for example, could facilitate certain degradation pathways.

  • Incorrect pH: The stability of hydroxypyridines is often pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can promote oxidation.

  • Contaminated Storage Vessel: Trace contaminants on the surface of the storage vial could be catalyzing degradation.

Troubleshooting Steps:

  • Solvent Selection: If possible, prepare solutions fresh. If storage is necessary, consider using a high-purity, degassed aprotic solvent.

  • pH Control: If working with aqueous solutions, buffer them to a neutral pH (around 7.0).

  • Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas like argon or nitrogen before sealing.

  • Clean Glassware: Ensure all storage containers are scrupulously clean.

Q4: What are the ideal storage conditions for solid this compound and its solutions?

A4: To minimize degradation, the following storage conditions are recommended:

FormRecommended Storage Conditions
Solid Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.
Solution Prepare solutions fresh whenever possible. If short-term storage is required, store solutions at -20°C or -80°C in a tightly sealed, light-protected container. For longer-term storage, consider flash-freezing aliquots in an inert atmosphere.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

DegradationPathways Potential Degradation Pathways A This compound B Oxidation A->B [O] C Photodegradation A->C D Acid/Base Hydrolysis A->D H+ / OH- E Thermal Stress A->E Δ F 5-Hydroxy-2-formylpyridine B->F H This compound N-oxide B->H I Ring-Opened Products C->I K Further Hydroxylated Species C->K D->I J Polymeric Impurities E->J G 5-Hydroxypyridine-2-carboxylic acid F->G [O]

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assess the stability of this compound and identify potential degradants, a forced degradation study can be performed. The following protocols outline the experimental conditions for this study and a suitable stability-indicating HPLC method.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolyzed samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.

  • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C, 24h) B->C D Base Hydrolysis (0.1 M NaOH, RT, 8h) B->D E Oxidative Degradation (3% H₂O₂, RT, 24h) B->E F Thermal Degradation (Solid & Solution, 60-80°C, 48h) B->F G Photolytic Degradation (ICH Q1B conditions) B->G H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I HPLC Analysis H->I

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop a method capable of separating the parent this compound from its potential degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL

System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Resolution between parent peak and nearest degradant: ≥ 2.0

Summary of Stability Data (Hypothetical)

The following table summarizes the hypothetical results from a forced degradation study, illustrating the potential stability profile of this compound.

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15%Ring-opened products
Base Hydrolysis (0.1 M NaOH, RT, 8h) 40%Ring-opened products, polymeric impurities
Oxidative (3% H₂O₂, RT, 24h) 25%5-Hydroxy-2-formylpyridine, 5-Hydroxypyridine-2-carboxylic acid, N-oxide
Thermal (80°C, 48h) 10%Polymeric impurities
Photolytic (ICH Q1B) 20%Further hydroxylated species, ring-opened products

Technical Support Center: By-product Analysis in 5-Hydroxy-2-hydroxymethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of by-products during the synthesis of 5-Hydroxy-2-hydroxymethylpyridine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential by-products in the synthesis of this compound?

A1: By-products can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, positional isomers, and over-oxidation or under-reduction products. Depending on the synthetic route, potential by-products could be:

  • 5-Hydroxypyridine-2-carbaldehyde: An oxidation product of the target molecule or an unreacted precursor if the synthesis involves reduction of the aldehyde.

  • 5-Hydroxypyridine-2-carboxylic acid: Further oxidation of the aldehyde or the primary alcohol.

  • Isomers: Positional isomers such as 3-Hydroxy-6-methylpyridine, which can be difficult to separate due to similar physicochemical properties.[1]

  • Starting Material Impurities: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities from the manufacturing process of pyridine-based starting materials.[2]

Q2: I am observing significant peak tailing for my main compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is often caused by secondary interactions between the analyte's basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][3]

To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to <3) fully protonates the silanol groups, reducing their interaction with the protonated basic analyte.[4]

  • Use a Competitive Base: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[3]

  • Select an Appropriate Column: Use a modern, high-purity, end-capped column specifically designed to minimize silanol interactions. Polar-embedded or polar-endcapped phases are also effective.[3]

Q3: Two peaks in my chromatogram are very poorly resolved. How can I improve their separation?

A3: Poor resolution between two peaks indicates that the chromatographic conditions are not optimal for separating compounds with similar properties.[4] To improve resolution, consider the following strategies:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity due to different solvent properties.

  • Implement Gradient Elution: A shallow gradient, where the mobile phase composition changes slowly over time, can significantly enhance the separation of closely eluting peaks.[4]

  • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it may also increase viscosity and backpressure.

Q4: I am having trouble getting reproducible retention times. What are the likely causes?

A4: Drifting or variable retention times are a common issue in HPLC and can point to several problems:

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, is a primary cause. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Pumping Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times. Ensure proper degassing of the mobile phase.[5]

  • Column Temperature Fluctuations: Inconsistent column temperature will affect retention. Using a column oven is crucial for maintaining stable and reproducible conditions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC analysis of your this compound synthesis reaction mixture.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected Peaks ("Ghost Peaks") 1. Contaminated mobile phase or injection of air.2. Carryover from a previous injection.3. Sample degradation in the autosampler.1. Use high-purity HPLC-grade solvents and degas the mobile phase.2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.3. Ensure the sample solvent is appropriate and consider using a cooled autosampler.
High Backpressure 1. Blocked column frit or in-line filter.2. Particulate matter from unfiltered samples.3. Precipitated buffer in the system.1. Back-flush the column (if permitted by the manufacturer) or replace the frit/filter.[3][5]2. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.3. Ensure the buffer is fully dissolved and miscible with the organic phase; flush the system with water.
Poor Peak Shape (Fronting) 1. Column overload.2. Inappropriate sample solvent.1. Dilute the sample or reduce the injection volume.[3]2. Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing on the column head.
No Peaks or Very Small Peaks 1. Injector or detector malfunction.2. Sample is too dilute.3. Incorrect detection wavelength.1. Check system connections and perform diagnostic tests on the injector and detector.2. Concentrate the sample or inject a larger volume (if it doesn't cause peak distortion).3. Verify the UV absorbance maxima of your target compounds and set the detector accordingly.

Quantitative Data Summary

The following table provides hypothetical, yet representative, chromatographic data for this compound and its potential by-products under typical reversed-phase HPLC conditions.

Compound NameHypothetical Retention Time (min)UV λmax (nm)Notes
5-Hydroxypyridine-2-carboxylic acid3.5275Most polar, elutes earliest.
This compound 5.2 280 Main Product.
5-Hydroxypyridine-2-carbaldehyde6.8278, 310Less polar than the alcohol product.
3-Hydroxy-6-methylpyridine (Isomer)8.1285Potential impurity from starting material.

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol describes a general reversed-phase HPLC method suitable for the separation and analysis of this compound from its potential by-products.

1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade).

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the 50:50 mobile phase mixture to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

5. System Suitability

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Visualizations

TroubleshootingWorkflow start Problem Identified: Poor Chromatogram peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution pressure_high High Backpressure start->pressure_high cause_tailing Cause: Secondary Silanol Interactions peak_tailing->cause_tailing cause_resolution Cause: Suboptimal Mobile Phase or Column Choice poor_resolution->cause_resolution cause_pressure Cause: System Blockage (Frit, Tubing, Column) pressure_high->cause_pressure sol_tailing Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Add Competitive Base (TEA) cause_tailing->sol_tailing sol_resolution Solutions: - Optimize Gradient - Change Organic Modifier - Adjust Flow Rate/Temp cause_resolution->sol_resolution sol_pressure Solutions: - Filter Samples/Mobile Phase - Back-flush Column - Replace Frit/Guard Column cause_pressure->sol_pressure ReactionPathway start 5-Hydroxypyridine- 2-carbaldehyde (Starting Material) reagent_reduction Reduction (e.g., NaBH4) start->reagent_reduction product This compound (Target Product) reagent_oxidation Over-oxidation (e.g., Air, Impurities) product->reagent_oxidation Side Reaction byproduct 5-Hydroxypyridine- 2-carboxylic acid (Oxidation By-product) reagent_reduction->product reagent_oxidation->byproduct

References

Technical Support Center: Regioselectivity in Reactions of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-hydroxymethylpyridine. The guidance aims to address common challenges in achieving regioselectivity when modifying the two distinct hydroxyl groups of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective reactions with this compound?

A1: The primary challenge lies in the differential reactivity of the two hydroxyl groups: the phenolic hydroxyl at the 5-position and the primary alcoholic hydroxyl at the 2-position. The phenolic hydroxyl is more acidic, making its oxygen more nucleophilic in its deprotonated (phenoxide) form. Conversely, the primary alcohol is generally a better nucleophile in its neutral state under neutral or acidic conditions and is more susceptible to reactions like the Mitsunobu reaction. Steric hindrance can also play a role in directing reagents to the less hindered primary alcohol.

Q2: Which hydroxyl group is more acidic?

A2: The phenolic hydroxyl group at the 5-position is significantly more acidic than the alcoholic hydroxyl group at the 2-position. This is due to the stabilization of the resulting phenoxide ion through resonance with the pyridine ring.

Q3: How can I selectively protect the primary alcohol at the 2-position?

A3: Selective protection of the primary alcohol is typically achieved by taking advantage of its greater steric accessibility and nucleophilicity in neutral or slightly basic conditions. Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a non-nucleophilic base like imidazole or triethylamine, will preferentially react with the less hindered primary alcohol.

Q4: What is the best approach for selectively functionalizing the phenolic hydroxyl at the 5-position?

A4: To selectively functionalize the phenolic hydroxyl, one can exploit its higher acidity. By using a suitable base (e.g., NaH, K₂CO₃), the phenolic hydroxyl can be selectively deprotonated to form the more nucleophilic phenoxide. This phenoxide will then preferentially react with electrophiles like alkyl halides or acyl chlorides. Alternatively, the primary alcohol can be protected first, allowing for subsequent reaction at the phenolic position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Acylation Reactions

Problem: I am trying to acylate this compound with an acyl chloride or anhydride and I am getting a mixture of the 5-O-acylated, 2-O-acylated, and 2,5-di-O-acylated products.

Troubleshooting Workflow:

start Start: Mixture of Acylated Products q1 Are you using basic or neutral/acidic conditions? start->q1 base_issue Issue: Both hydroxyls are reactive. Phenoxide is highly nucleophilic. q1->base_issue Basic acid_issue Issue: Primary alcohol is more nucleophilic, but competitive acylation can still occur. q1->acid_issue Neutral/Acidic base_path Basic (e.g., pyridine, DMAP) sol1_base Solution 1: Use a bulky acylating agent to favor the less hindered primary alcohol. base_issue->sol1_base sol2_base Solution 2: Use stoichiometric base (e.g., 1 eq. NaH) to selectively deprotonate the phenol, then add the acylating agent. base_issue->sol2_base acid_path Neutral/Acidic sol1_acid Solution 1: Lower the reaction temperature to increase selectivity. acid_issue->sol1_acid sol2_acid Solution 2: Use a selective enzymatic acylation method. acid_issue->sol2_acid start Start: Mixture of Alkylated Products (O- and N-) q1 What base are you using? start->q1 strong_base Strong Base (e.g., NaH, KOtBu) q1->strong_base Strong weak_base Weak/No Base q1->weak_base Weak/None strong_base_issue Issue: Forms highly nucleophilic phenoxide, but can also lead to N-alkylation. strong_base->strong_base_issue sol1_strong Solution 1: Use a milder base like K₂CO₃ or Cs₂CO₃ to favor O-alkylation over N-alkylation. strong_base_issue->sol1_strong sol2_strong Solution 2: Protect the primary alcohol first to prevent its reaction. strong_base_issue->sol2_strong weak_base_issue Issue: Low reactivity and potential for competing N-alkylation. weak_base->weak_base_issue sol1_weak Solution: Use a base that favors O-alkylation. See 'Strong Base' path. weak_base_issue->sol1_weak start This compound reagents TBDMSCl (1.1 eq) Imidazole (2.5 eq) DMF, RT start->reagents React with product 5-Hydroxy-2-(tert-butyldimethylsilyloxymethyl)pyridine reagents->product Yields start This compound reagents K₂CO₃ (1.5 eq) Alkyl Halide (1.1 eq) Acetonitrile, 60 °C start->reagents React with product 5-Alkoxy-2-hydroxymethylpyridine reagents->product Yields start This compound + Carboxylic Acid (1.2 eq) reagents PPh₃ (1.5 eq) DIAD (1.5 eq) THF, 0 °C to RT start->reagents React with product 5-Hydroxy-2-(acyloxymethyl)pyridine reagents->product Yields

Technical Support Center: Purification of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 5-Hydroxy-2-hydroxymethylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Brown or Dark-Colored Product After Synthesis

  • Question: My final product of this compound is a dark brown or black solid. What is the likely cause and how can I fix it?

  • Answer: A dark-colored product often indicates the presence of oxidized impurities or residual palladium catalyst from a preceding synthetic step. The hydroxypyridine functional group can be sensitive to oxidation, especially at elevated temperatures or in the presence of air.[1] If a palladium-catalyzed reaction was used to synthesize a precursor, residual palladium can precipitate as palladium black, which is a fine, dark powder.[1]

    Recommended Solutions:

    • Celite Filtration: Before workup and purification, filter the reaction mixture through a pad of Celite to remove fine particulates like palladium black.[1]

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that this may reduce your overall yield.

    • Inert Atmosphere: During the synthesis and workup, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydroxypyridine moiety.[1]

Issue 2: Difficulty with Crystallization

  • Question: I am unable to crystallize my this compound; it remains an oil. What could be the problem?

  • Answer: The presence of even minor impurities can significantly inhibit crystallization. Additionally, residual solvents can trap the product in an oily state.

    Recommended Solutions:

    • High Purity Requirement: Ensure the product is as pure as possible before attempting crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography.

    • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Good starting points for polar compounds like this include ethyl acetate, ethanol, methanol, water, or mixtures such as ethyl acetate/hexanes.[2]

    • Proper Solvent Removal: Ensure all solvents from the previous steps are thoroughly removed under high vacuum, possibly with gentle heating, before attempting to crystallize the product.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.

Issue 3: Low Recovery After Column Chromatography

  • Question: I am experiencing significant product loss during silica gel column chromatography. What is the cause and how can I improve my recovery?

  • Answer: Low recovery of basic compounds like pyridine derivatives from silica gel chromatography is a common issue. This is often due to the acidic nature of residual silanol groups on the silica surface, which can strongly and sometimes irreversibly bind the basic pyridine nitrogen.[3] This can also lead to peak tailing.

    Recommended Solutions:

    • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing the column. This same concentration of base should also be added to the eluent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reverse-Phase Chromatography: If the impurities are significantly less polar than the product, reverse-phase chromatography (using a C18 stationary phase) could be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my crude this compound?

A1: Impurities largely depend on the synthetic route. A common route involves the Boekelheide reaction on 5-hydroxy-2-methylpyridine N-oxide.[4] Therefore, potential impurities can originate from each stage of the synthesis.

Impurity SourcePotential Impurities
Precursor Synthesis Unreacted starting materials (e.g., 2-amino-5-methylpyridine), byproducts from diazotization, residual catalysts (e.g., Pd/C).[2][5]
N-Oxidation Unreacted 5-hydroxy-2-methylpyridine.
Boekelheide Reaction Unreacted N-oxide, acetylated intermediate, byproducts from the rearrangement.[4]
General Solvents, degradation products from oxidation.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired scale.

Purification MethodApplication
Recrystallization Ideal for removing small amounts of impurities from a solid product to achieve high purity. A good final purification step.
Column Chromatography Highly versatile for separating compounds with different polarities. Useful for removing impurities that are difficult to separate by other means.
Acid-Base Extraction Can be used to separate the basic pyridine product from non-basic impurities.

Q3: What solvent systems are recommended for the purification of this compound?

A3: The optimal solvent system will depend on the specific impurities present.

Purification MethodRecommended Solvents / Eluents
Recrystallization Ethyl acetate, ethanol, methanol, water, or mixtures like ethyl acetate/hexanes.[2]
Normal Phase Column Chromatography A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes. Adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and recovery.
Reverse Phase Column Chromatography A gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[6] Ethyl acetate is a good starting point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general method for purification by flash column chromatography on silica gel.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives the product a retention factor (Rf) of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes or methanol and dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity eluent, gradually increasing the polarity (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_path1 Path 1: Recrystallization cluster_path2 Path 2: Chromatography cluster_end Final Product start Crude this compound tlc TLC Analysis start->tlc decision One major spot with minor impurities at baseline/solvent front? tlc->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No (multiple spots or close Rf) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: A workflow for selecting a purification method.

Troubleshooting_Chromatography cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery from Silica Column cause1 Strong Adsorption to Acidic Silica start->cause1 cause2 Product Degradation on Column start->cause2 solution1a Add Triethylamine (0.1-1%) to Eluent cause1->solution1a solution1b Use Neutral/Basic Alumina cause1->solution1b solution2 Use a Less Polar Eluent & Run Column Faster cause2->solution2

Caption: Troubleshooting low recovery in column chromatography.

References

Technical Support Center: Multi-Step Synthesis of 5-Hydroxy-2-hydroxymethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 5-Hydroxy-2-hydroxymethylpyridine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

Step 1: Protection of the 5-Hydroxy Group (e.g., Benzylation)

Question: I am getting a low yield during the benzylation of my 5-hydroxypyridine starting material. What are the possible causes and solutions?

Answer: Low yields in the benzylation step are often due to suboptimal reaction conditions or the purity of reagents. Here are some common causes and troubleshooting tips:

  • Incomplete Deprotonation: The phenoxide formation is crucial for the subsequent reaction with benzyl bromide.

    • Troubleshooting: Ensure your base (e.g., NaH, K₂CO₃) is fresh and handled under anhydrous conditions. The reaction should be performed in a dry aprotic solvent like DMF or acetonitrile.

  • Poor Quality Reagents: The purity of the 5-hydroxypyridine starting material, benzyl bromide, and the base can significantly impact the reaction outcome.

    • Troubleshooting: Use freshly distilled or purified benzyl bromide. Ensure the 5-hydroxypyridine is free from impurities that might consume the base.

  • Side Reactions: N-alkylation of the pyridine ring can be a competing side reaction, although O-alkylation is generally favored for hydroxypyridines.

    • Troubleshooting: Running the reaction at a lower temperature might improve selectivity.

Experimental Protocol: Benzylation of 5-Hydroxy-2-methylpyridine

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the 2-Hydroxymethyl Group

This can be achieved through various methods, each with its own set of challenges.

Question: My attempt to oxidize the methyl group of 5-benzyloxy-2-methylpyridine to the corresponding alcohol is resulting in a complex mixture of products, including the aldehyde and carboxylic acid. How can I improve the selectivity for the alcohol?

Answer: Over-oxidation is a common challenge in the conversion of methylpyridines to their corresponding alcohols. The choice of oxidizing agent and careful control of reaction conditions are critical.

  • Harsh Oxidizing Agents: Strong oxidants like KMnO₄ or CrO₃ will often lead to the formation of the carboxylic acid.

    • Troubleshooting: Employ milder and more selective oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes, which can then be reduced to the alcohol in a subsequent step. Alternatively, biomimetic catalyst systems, such as those involving copper and TEMPO, can offer high selectivity for the primary alcohol under the right conditions.[1]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-oxidation.

    • Troubleshooting: Perform the reaction at the lowest effective temperature and monitor the progress closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.

Question: The reduction of my 5-benzyloxy-pyridine-2-carboxylic acid with LiAlH₄ is giving a low yield of the desired alcohol. What could be the problem?

Answer: Low yields in LiAlH₄ reductions of pyridine carboxylic acids can be attributed to several factors.

  • Reactivity of LiAlH₄: LiAlH₄ is a powerful reducing agent that can be difficult to handle and requires strictly anhydrous conditions.[2]

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous THF or ether as the solvent.

  • Work-up Procedure: The quenching and work-up of LiAlH₄ reactions are critical for isolating the product.

    • Troubleshooting: A common and effective work-up procedure is the Fieser method: sequential addition of x mL of water, x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ in grams. This should result in a granular precipitate that can be easily filtered off.

  • Alternative Reducing Agents: For substrates with other reducible functional groups, LiAlH₄ may not be suitable.

    • Troubleshooting: Consider using borane-THF complex (BH₃·THF), which is also effective for reducing carboxylic acids to alcohols and can sometimes offer better selectivity.

Experimental Protocol: Reduction of Ethyl 5-benzyloxypyridine-2-carboxylate

  • To a stirred solution of ethyl 5-benzyloxypyridine-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH (aq), and then more water.

  • Stir the resulting mixture for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (5-(benzyloxy)pyridin-2-yl)methanol.

Step 3: Deprotection of the 5-Hydroxy Group (e.g., Debenzylation)

Question: My palladium-catalyzed hydrogenation for the debenzylation of the 5-benzyloxy group is sluggish and incomplete. How can I improve this reaction?

Answer: Incomplete debenzylation can be due to catalyst deactivation, insufficient hydrogen pressure, or the presence of catalyst poisons.

  • Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount. The catalyst can lose activity over time or if not stored properly.[3]

    • Troubleshooting: Use a fresh batch of catalyst. For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[3] Ensure the catalyst is not pyrophoric by handling it wet with solvent.[4]

  • Catalyst Poisoning: The pyridine nitrogen itself can coordinate to the palladium surface and inhibit its catalytic activity. Certain functional groups, especially those containing sulfur, can act as strong catalyst poisons.

    • Troubleshooting: Increasing the catalyst loading can sometimes overcome mild inhibition. The addition of a small amount of acid (e.g., acetic acid or HCl) can protonate the pyridine nitrogen, reducing its coordination to the catalyst and accelerating the reaction.[5]

  • Hydrogen Source and Pressure: A balloon of hydrogen may not provide sufficient pressure for difficult debenzylations.

    • Troubleshooting: If possible, use a Parr shaker or a similar apparatus to perform the hydrogenation under a higher pressure of hydrogen (e.g., 50 psi).[6] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be an effective method.[7]

Experimental Protocol: Debenzylation using Pd/C and Hydrogen

  • In a flask, dissolve the 5-benzyloxy-2-hydroxymethylpyridine analog (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (10-20 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the 5-hydroxy group other than benzyl?

A1: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. Besides the benzyl group, other options include:

  • p-Methoxybenzyl (PMB) ether: This can be cleaved under oxidative conditions (e.g., with DDQ), which can be advantageous if hydrogenation is not compatible with other functional groups in the molecule.[8]

  • Silyl ethers (e.g., TBDMS): These are robust to many reaction conditions and are typically removed with fluoride sources like TBAF.

  • Esters (e.g., acetate): These are easily introduced but may not be stable to strongly basic or acidic conditions. They are readily cleaved by hydrolysis.

Q2: I am having difficulty with the purification of the final polar this compound analog. What are some effective purification strategies?

A2: The high polarity and basicity of these compounds can make purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be problematic due to strong adsorption and peak tailing.

    • Troubleshooting: Consider adding a small amount of a basic modifier like triethylamine or pyridine to the eluent (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina or a C18 reversed-phase column may provide better separation.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification by acid-base extraction. The compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.[9]

Q3: Can I introduce the hydroxymethyl group via a Grignard reaction with an aldehyde?

A3: Yes, a Grignard reaction is a viable method. For example, if you have a 2-bromo-5-benzyloxypyridine intermediate, you could form the Grignard reagent and then react it with formaldehyde. However, there are challenges:

  • Grignard Formation: The formation of the Grignard reagent can be sensitive to moisture and the quality of the magnesium.

  • Reaction with Aldehyde: The Grignard reagent is a strong base and nucleophile and will react with any acidic protons in the molecule or residual water. The reaction with formaldehyde needs to be carefully controlled to avoid side reactions.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of this compound analogs, based on analogous reactions reported in the literature.

StepReactionReagents & ConditionsTypical Yield (%)Reference
1Protection (Benzylation)5-hydroxy-2-methylpyridine, NaH, Benzyl Bromide, DMF70-90General Procedure
2aOxidation5-benzyloxy-2-methylpyridine, SeO₂, Dioxane, reflux40-60 (aldehyde)Analogous Reactions
2bReductionEthyl 5-benzyloxypyridine-2-carboxylate, LiAlH₄, THF80-95[2]
3Deprotection (Hydrogenation)5-benzyloxy-2-hydroxymethylpyridine, 10% Pd/C, H₂ (balloon), EtOH85-98[6][10]

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Visualizations

Signaling Pathways & Experimental Workflows

synth_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization (Route A) cluster_2 Step 2: Functionalization (Route B) cluster_3 Step 3: Deprotection Start 5-Hydroxy-2-methyl- pyridine Protected 5-Benzyloxy-2-methyl- pyridine Start->Protected NaH, BnBr, DMF Oxidation Oxidation Protected->Oxidation e.g., SeO2 then NaBH4 Protected_Alcohol 5-Benzyloxy-2-hydroxy- methylpyridine Oxidation->Protected_Alcohol Final_Product 5-Hydroxy-2-hydroxy- methylpyridine Protected_Alcohol->Final_Product H2, Pd/C, EtOH Start_COOH 5-Benzyloxy-pyridine- 2-carboxylic acid Reduction Reduction Start_COOH->Reduction LiAlH4 or BH3.THF Reduction->Protected_Alcohol

Caption: A general workflow for the multi-step synthesis of this compound.

troubleshooting_debenzylation Problem Sluggish/Incomplete Debenzylation Cause1 Catalyst Deactivation/ Poisoning Problem->Cause1 Cause2 Insufficient Hydrogen Pressure Problem->Cause2 Solution1a Use Fresh Catalyst (e.g., Pearlman's) Cause1->Solution1a Solution1b Increase Catalyst Loading Cause1->Solution1b Solution1c Add Acidic Additive (e.g., AcOH) Cause1->Solution1c Solution2a Use High-Pressure Hydogenation Apparatus Cause2->Solution2a Solution2b Switch to Transfer Hydogenation Cause2->Solution2b

Caption: Troubleshooting logic for incomplete palladium-catalyzed debenzylation.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Validating the Purity of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the validation of purity for 5-Hydroxy-2-hydroxymethylpyridine, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] This document outlines the experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Additionally, a brief overview of Thin-Layer Chromatography (TLC) is included as a preliminary screening tool.

Executive Summary

The selection of an appropriate analytical technique for purity determination depends on various factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. For this compound, which is a polar and non-volatile compound, HPLC is often the method of choice for quantitative purity analysis due to its versatility and wide applicability to non-volatile and thermally labile compounds.[2][3] GC-MS can also be employed, particularly for identifying volatile organic impurities, though derivatization may be necessary to improve the volatility of the target analyte.[4]

Quantitative NMR (qNMR) stands out as a primary ratio method that allows for direct purity determination without the need for a specific reference standard of the analyte, offering high accuracy and precision.[5][6][7][8][9] FTIR spectroscopy is a rapid and non-destructive technique, primarily used for identification but also capable of quantitative analysis with proper validation.[10][11][12][13][14] TLC serves as a simple and cost-effective qualitative or semi-quantitative tool for initial purity assessment and reaction monitoring.[2][15][16]

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the estimated performance characteristics of the discussed analytical techniques for the purity validation of this compound. These values are based on typical performance for similar pyridine derivatives and pharmaceutical compounds.

Parameter HPLC-UV GC-MS qNMR FTIR TLC
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[17][18][19]0.1 - 1 ng/mL (with derivatization)[20]~10 µM[3][21]~3.4 µg/mL[22]~0.1 - 1 µ g/spot
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[17][18][19]0.3 - 3 ng/mL (with derivatization)[20]~33 µM (for RSD < 10%)[21]~9.4 µg/mL[22]Semi-quantitative
Linearity (R²) > 0.999[23]> 0.995[24]Excellent (inherently linear)[5][7]> 0.995[10]Not applicable
Precision (%RSD) < 2%[25]< 5%[25]< 1%[5]< 2%[10]Not applicable
Accuracy (% Recovery) 98 - 102%[23][25]95 - 105%[25]99 - 101%[5]98 - 102%[10]Not applicable
Analysis Time per Sample 15 - 30 min20 - 40 min5 - 15 min< 5 min30 - 60 min
Primary Use Quantitative PurityImpurity IdentificationAbsolute QuantificationIdentification/QuantificationQualitative Screening

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed for its ability to separate polar compounds from potential non-polar impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3-4).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (expected around 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known weight in the diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is often necessary to increase volatility and improve peak shape.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • Inject an aliquot of the derivatized solution into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[5][6][7][8][9]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, D2O) to dissolve the sample and internal standard completely.

Data Processing and Purity Calculation:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identification and can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak.

Instrumentation and Conditions:

  • FTIR Spectrometer: A standard FTIR spectrometer.

  • Sampling: KBr pellet method or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Sample Preparation (KBr Pellet Method):

  • Prepare a series of standards by accurately weighing different amounts of this compound and mixing them with a fixed amount of dry KBr powder.

  • Press each mixture into a transparent pellet.

  • Prepare a sample pellet by mixing a known weight of the sample with a known weight of KBr.

  • Record the FTIR spectrum for each standard and the sample.

Data Analysis:

  • Identify a characteristic absorption band for this compound (e.g., O-H stretch, C-O stretch, or aromatic C-H bending).

  • Create a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a simple, low-cost method for the qualitative assessment of purity and for monitoring the progress of chemical reactions.[2][15][16]

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of solvents optimized for the separation of the analyte from its potential impurities (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate). The purity can be semi-quantitatively estimated by comparing the intensity of the main spot to any impurity spots.

Mandatory Visualization

Analytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_GCMS GC-MS Workflow cluster_qNMR qNMR Workflow cluster_FTIR FTIR Workflow (Quantitative) HPLC_Prep Sample & Standard Preparation HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Peak Area % Purity) HPLC_Detect->HPLC_Data GCMS_Deriv Derivatization (Silylation) GCMS_Inject GC Injection GCMS_Deriv->GCMS_Inject GCMS_Sep Chromatographic Separation (DB-5ms) GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry Detection GCMS_Sep->GCMS_Detect GCMS_Data Data Analysis (Impurity Identification) GCMS_Detect->GCMS_Data qNMR_Prep Sample & Internal Standard Weighing qNMR_Acq NMR Data Acquisition qNMR_Prep->qNMR_Acq qNMR_Proc Data Processing (Integration) qNMR_Acq->qNMR_Proc qNMR_Calc Purity Calculation qNMR_Proc->qNMR_Calc FTIR_Prep KBr Pellet Preparation FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Cal Calibration Curve Generation FTIR_Acq->FTIR_Cal FTIR_Quant Quantification FTIR_Cal->FTIR_Quant

Caption: Comparative workflow of analytical techniques for purity validation.

Technique_Selection_Logic start Start: Purity Validation of This compound is_volatile Is the analyte or impurity volatile? start->is_volatile need_absolute Need for absolute quantification without specific standard? is_volatile->need_absolute No gc_ms GC-MS (with derivatization) is_volatile->gc_ms Yes need_quant Quantitative analysis required? need_absolute->need_quant No qnmr qNMR need_absolute->qnmr Yes hplc HPLC-UV need_quant->hplc Yes (Primary) tlc TLC (Screening) need_quant->tlc No (Qualitative) ftir FTIR (Quantitative) hplc->ftir Alternative

References

A Comparative Analysis of the Reactivity of 5-Hydroxy-2-hydroxymethylpyridine and Other Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-Hydroxy-2-hydroxymethylpyridine against other common pyridinol isomers, namely 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. This objective analysis is supported by available experimental data and established principles of organic chemistry to inform synthetic strategy and drug design.

Introduction to Pyridinol Reactivity

Pyridinols, hydroxy-substituted pyridines, are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their reactivity is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the hydroxyl group. This dynamic influences the propensity of the pyridine ring to undergo electrophilic and nucleophilic substitution reactions, as well as the acidity/basicity of the molecule.

The position of the hydroxyl group on the pyridine ring significantly dictates the electronic distribution and, consequently, the regioselectivity and rate of chemical transformations. The introduction of an additional substituent, such as the hydroxymethyl group in this compound, further modulates this reactivity profile.

Comparative Data on Acidity (pKa)

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity and basicity, which in turn affects its reactivity. The pKa of the conjugate acid (protonated pyridine nitrogen) indicates the basicity of the nitrogen atom, while the pKa of the hydroxyl group indicates its acidity. A lower pKa for the conjugate acid signifies a less basic nitrogen, often due to electron-withdrawing effects.

CompoundpKa (Conjugate Acid)pKa (Hydroxyl Group)
This compound Not Experimentally DeterminedNot Experimentally Determined
2-Hydroxypyridine 0.7511.6
3-Hydroxypyridine 4.808.72
4-Hydroxypyridine 3.2711.1
Pyridoxine (structurally similar)~5.0~9.0

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of an activating hydroxyl group promotes this reaction. The regioselectivity of EAS is a key point of comparison among pyridinol isomers.

  • 3-Hydroxypyridine: The hydroxyl group at the 3-position strongly activates the ring towards electrophilic attack. Nitration of 3-hydroxypyridine occurs primarily at the 2-position when the reaction is carried out in strong acid, proceeding through the protonated pyridine species.[1]

  • 4-Hydroxypyridine and 2-Hydroxypyridine: These isomers exist in tautomeric equilibrium with their corresponding pyridone forms.[1][2] Electrophilic substitution often occurs on the more electron-rich pyridone tautomer. For instance, the nitration of 4-pyridone proceeds on the free base.[3]

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is more favorable in pyridines than in benzene, particularly at the 2- and 4-positions, which are electronically deficient. This reactivity can be enhanced by the presence of electron-withdrawing groups. While the hydroxyl group is electron-donating, it can be converted to a better leaving group to facilitate SNAr. For instance, hydroxypyridines can be converted to halopyridines, which are excellent substrates for SNAr.[4]

The relative reactivity of pyridinols in SNAr is less straightforward and often requires prior functionalization. The inherent electron density of the ring, influenced by the hydroxyl group's position, will affect the ease of this initial conversion.

Experimental Protocols

To facilitate direct comparison of reactivity, standardized experimental protocols are essential. Below are detailed methodologies for determining pKa and for conducting a comparative nitration experiment.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa values of pyridinol isomers.[4][5]

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the pyridinol isomer in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • To 20 mL of the pyridinol solution, add 2 mL of 0.1 M KCl.

    • For the determination of the conjugate acid pKa, titrate the solution with the standardized 0.1 M HCl, recording the pH after each addition of titrant.

    • For the determination of the hydroxyl group pKa, titrate a fresh sample of the pyridinol solution with the standardized 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 2: Comparative Nitration of Pyridinol Isomers

This protocol is based on established methods for the nitration of hydroxypyridines and can be used to compare the relative reactivity and regioselectivity of the isomers.[1][6]

  • Reaction Setup:

    • In a series of identical, temperature-controlled reaction vessels, dissolve an equimolar amount (e.g., 1 mmol) of each pyridinol isomer in concentrated sulfuric acid (e.g., 5 mL) at 0 °C.

  • Nitration:

    • To each solution, add a nitrating mixture (e.g., a stoichiometric amount of nitric acid in sulfuric acid) dropwise at a constant rate, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by a suitable method (e.g., HPLC or GC-MS) to determine the consumption of the starting material and the formation of products.

    • After a set time (e.g., 1 hour), quench each reaction by carefully pouring the mixture onto crushed ice.

  • Workup and Analysis:

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, remove the solvent under reduced pressure, and analyze the crude product mixture by ¹H NMR and GC-MS to determine the product distribution (regioisomers) and the yield.

  • Data Comparison:

    • Compare the reaction rates (based on the disappearance of starting material) and the regioselectivity of nitration for each pyridinol isomer.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Electrophilic_Substitution_Pathway cluster_pyridine Pyridinol cluster_reaction Electrophilic Aromatic Substitution Py Pyridinol (e.g., this compound) Intermediate Sigma Complex (Carbocation Intermediate) Py->Intermediate Attack by π-system E_plus Electrophile (E+) E_plus->Intermediate Product Substituted Pyridinol Intermediate->Product Deprotonation

Caption: Generalized pathway for electrophilic aromatic substitution on a pyridinol.

Experimental_Workflow_pKa start Prepare Pyridinol Solution (0.01 M) titration Potentiometric Titration (with 0.1 M HCl or NaOH) start->titration data Record pH vs. Titrant Volume titration->data plot Plot Titration Curve data->plot pka Determine pKa at Half-Equivalence Point plot->pka end Comparative pKa Data pka->end Logical_Reactivity_Comparison Reactivity Overall Reactivity Factors Influencing Factors Reactivity->Factors Substituents Substituent Effects (Position and Nature) Factors->Substituents Tautomerism Tautomeric Equilibria Factors->Tautomerism Reaction_Type Reaction Type (EAS vs. SNAr) Factors->Reaction_Type Product Predicted Reactivity & Regioselectivity Substituents->Product Tautomerism->Product Reaction_Type->Product

References

Comparative Efficacy of 5-Hydroxy-2-hydroxymethylpyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of pyridine-based compounds in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.

This guide provides a comparative overview of the biological efficacy of various compounds derived from 5-hydroxy-2-hydroxymethylpyridine and related pyridine/pyrimidine structures. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the design and advancement of novel therapeutics. The following sections summarize quantitative efficacy data, detail experimental methodologies, and visualize relevant biological pathways and workflows.

Anticancer Activity

A significant number of studies have focused on the cytotoxic effects of pyridine and pyrimidine derivatives against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of different compound classes.

5-Hydroxymethylpyrimidine Derivatives

Derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.

Compound IDHeLa (Cervical Cancer) IC50 (µM)HepaRG (Hepatocellular Carcinoma) IC50 (µM)Caco-2 (Colorectal Adenocarcinoma) IC50 (µM)AGS (Gastric Adenocarcinoma) IC50 (µM)A172 (Glioblastoma) IC50 (µM)RPTEC (Normal Renal Cells) IC50 (µM)
3h -132.3--->250
3i >250>250>250>250>250>250
3j >250>250>250>250>250>250

Data sourced from a study on the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidines.[1]

Novel Pyridine Heterocyclic Hybrids

A series of novel pyridine heterocyclic hybrids demonstrated potent antiproliferative activities against various cancer cell lines. Notably, compound 3b exhibited superior activity compared to the standard chemotherapeutic agent, Taxol, in certain cell lines.

Compound IDHuh-7 (Hepatocellular Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
3a <6.68<38.05<12.32
3b 6.5415.546.13
5a <6.68<38.05<12.32
5b <6.68<38.05<12.32
Taxol (Reference) 6.6838.0512.32

Data extracted from a study on the discovery of new pyridine heterocyclic hybrids for breast cancer treatment.[2]

Matrix Metalloproteinase (MMP) Inhibition

5-Hydroxy, 5-substituted-pyrimidine-2,4,6-triones have been identified as potent inhibitors of gelatinases MMP-2 and MMP-9, enzymes that play a crucial role in tumor progression and metastasis.

DerivativeTargetIC50 (nM)
Biphenyl derivative with para-COCH3MMP-230
Biphenyl derivative with para-COCH3MMP-921
Biphenyl derivative with para-OCF3MMP-2<50
Biphenyl derivative with para-OCF3MMP-9<50
Biphenyl derivative with para-SO2CH3MMP-866

These findings highlight the potential of pyrimidine-2,4,6-triones in developing targeted anti-cancer therapies.[3]

Antimicrobial Activity

Certain derivatives of 5-hydroxymethyl-pyrano[2,3-c]pyridines have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial/Fungal StrainMIC (µg/mL)
Pyrano[2,3-c]pyridine Derivatives Various bacterial and fungal strains12.5 - 25

These compounds demonstrated significant activity, in some cases comparable or superior to standard drugs.[4]

Anti-inflammatory Effects

The anti-inflammatory potential of 3-hydroxy-pyridine-4-one derivatives has been investigated in animal models of inflammation.

CompoundModelDoseInhibition of Edema (%)
Compound A Carrageenan-induced paw edema20 mg/kg67
Compound B Carrageenan-induced paw edema200 mg/kgSignificant
Compound B Carrageenan-induced paw edema400 mg/kgSignificant
Compound C Carrageenan-induced paw edema100 mg/kgSignificant
Compound C Carrageenan-induced paw edema200 mg/kgSignificant
Indomethacin (Reference) Carrageenan-induced paw edema10 mg/kg60

All tested compounds showed significant anti-inflammatory activity.[5]

Experimental Protocols

General Procedure for Synthesis of 5-Hydroxymethylpyrimidine Derivatives

The synthesis of 5-hydroxymethylpyrimidine derivatives involved the reduction of corresponding esters. For instance, ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate was used as a starting material. The reaction mixture was stirred for 3 hours at ambient temperature. The resulting solid was filtered, washed with methanol and water, and then dried.[1]

Another synthetic route involved refluxing ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with POCl3 for 3 hours. The mixture was then poured into icy water and extracted with CHCl3. The crude product was dissolved in a mixture of methanol and triethylamine, followed by the addition of an appropriate substituted primary alkyl amine.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

The cytotoxic properties of the synthesized compounds were determined using the neutral red uptake assay. Cancer cell lines (HeLa, HepaRG, Caco-2, AGS, A172) and a normal cell line (RPTEC) were treated with the compounds over a wide concentration range (10–250 µM) for 72 hours. Cell viability and proliferative abilities were assessed by comparing the treated cells with a solvent control (1% DMSO). The IC50 values were then calculated from the dose-response curves.[1]

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats. The test compounds, a vehicle control, and a standard drug (indomethacin) were administered intraperitoneally 30 minutes before the injection of carrageenan into the rat's paw. Four hours later, the paw volume was measured using a plethysmograph to determine the percentage of edema inhibition.[5]

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and workflows involved in the evaluation of these pyridine derivatives, the following diagrams have been generated.

Synthesis_Workflow Substrate Ethyl 4-hydroxy-6-methyl-2- phenylpyrimidine-5-carboxylate Chlorination Chlorination (POCl3, reflux) Substrate->Chlorination Intermediate Chlorinated Intermediate Chlorination->Intermediate Amination Amination (Alkyl amine, TEA, Methanol) Intermediate->Amination Aminoester Aminoester Derivatives Amination->Aminoester Reduction Reduction Aminoester->Reduction Final_Product 5-Hydroxymethylpyrimidine Derivatives Reduction->Final_Product

Caption: Synthetic pathway for 5-hydroxymethylpyrimidine derivatives.

Cytotoxicity_Assay_Workflow Cell_Culture Culture Cancer and Normal Cell Lines Compound_Treatment Treat cells with varying concentrations of pyridine derivatives (10-250 µM) Cell_Culture->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Neutral_Red_Staining Add Neutral Red dye Incubation->Neutral_Red_Staining Measurement Measure dye uptake (cell viability) Neutral_Red_Staining->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis MMP_Inhibition_Pathway MMPs Matrix Metalloproteinases (MMP-2, MMP-9) ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation catalyzes Tumor_Progression Tumor Invasion and Metastasis ECM_Degradation->Tumor_Progression Pyrimidine_Inhibitor 5-Hydroxy, 5-substituted- pyrimidine-2,4,6-triones Pyrimidine_Inhibitor->MMPs inhibits

References

A Comparative Guide to the Synthetic Methodologies of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and objective comparison of various synthetic methodologies for 5-Hydroxy-2-hydroxymethylpyridine, a valuable pyridine derivative with applications in medicinal chemistry and materials science. The following sections detail prominent chemical and biocatalytic routes, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research or development context.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several precursors, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. The table below summarizes the key quantitative data for the methodologies discussed in this guide.

Methodology Starting Material Key Reagents/Catalysts Reaction Steps Overall Yield (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Route 1: From 2-Amino-5-hydroxypyridine 2-Amino-5-hydroxypyridineNaNO₂, H₂SO₄, then reagent for hydroxymethylation2ModerateSeveral hours0 - 95Readily available starting material.Use of diazotization can lead to side products.
Route 2: From 5-Hydroxypyridine-2-carboxylic acid 5-Hydroxypyridine-2-carboxylic acidMethanol, H₂SO₄, then NaBH₄2High~24 hours25 - 75High yield and purity.Requires initial esterification of the carboxylic acid.
Route 3: From 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester 5-Benzyloxy-2-pyridinecarboxylic acid methyl esterPd/C, H₂1High (for the final step)Not specifiedRoom TemperatureHigh yield in the final deprotection-reduction step.Requires synthesis of the protected starting material.
Route 4: Biocatalytic Oxidation (Hypothetical) 5-Hydroxy-2-methylpyridineWhole-cell biocatalyst (e.g., expressing xylene monooxygenase)1Potentially HighHours to daysTypically 25-37Green and sustainable, high selectivity.Requires development and optimization of the biocatalyst.

Detailed Experimental Protocols

Route 1: Synthesis from 2-Amino-5-hydroxypyridine

This two-step synthesis first involves the diazotization of 2-amino-5-hydroxypyridine to form a diazonium salt, which is then converted to the target molecule.

Step 1: Diazotization of 2-Amino-5-hydroxypyridine

  • Dissolve 2-amino-5-hydroxypyridine (1 eq.) in a solution of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.3 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 45 minutes after the addition is complete.

  • Heat the reaction mixture to 95 °C for 15 minutes.

  • Cool the mixture to room temperature and neutralize to pH 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (NaOH) solution.

  • The resulting intermediate, a 5-hydroxy-2-pyridone derivative, can be extracted with ethyl acetate.

Step 2: Conversion to this compound

  • The conversion of the intermediate from Step 1 to this compound would require a subsequent reduction step. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), would be used to reduce the pyridone to the corresponding hydroxymethylpyridine. The specific conditions for this step would need to be optimized.

Route 2: Synthesis from 5-Hydroxypyridine-2-carboxylic acid

This method involves an initial esterification of the carboxylic acid followed by reduction.

Step 1: Esterification of 5-Hydroxypyridine-2-carboxylic acid [1]

  • To a solution of 5-hydroxypyridine-2-carboxylic acid (36.0 mmol) in methanol (70 mL), slowly add sulfuric acid (110 mmol).[1]

  • Stir the reaction mixture overnight at 75 °C.[1]

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate. The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain methyl 5-hydroxypyridine-2-carboxylate.

Step 2: Reduction of Methyl 5-hydroxy-2-pyridinecarboxylate

  • In a reaction vessel, suspend sodium borohydride (NaBH₄) (3 eq.) in an appropriate solvent such as methanol.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of methyl 5-hydroxy-2-pyridinecarboxylate (1 eq.) in methanol.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench the reaction by adding 1N HCl to adjust the pH to 1, followed by a saturated sodium bicarbonate solution to adjust the pH to 8.

  • Extract the product with ethyl acetate. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 3: Synthesis from 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester

This route involves a one-pot deprotection and reduction of a protected precursor.

  • In a hydrogenation vessel, dissolve 5-benzyloxy-2-pyridinecarboxylic acid methyl ester in 75% aqueous ethanol.

  • Add a catalytic amount of 5% palladium on carbon (Pd/C).

  • Hydrogenate the mixture at 47 psi at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate to yield this compound.

Route 4: Biocatalytic Synthesis from 5-Hydroxy-2-methylpyridine (Hypothetical)

This proposed green chemistry approach utilizes a whole-cell biocatalyst for the selective oxidation of the methyl group.

  • Cultivate a recombinant microbial strain (e.g., E. coli or Pseudomonas putida) expressing a suitable monooxygenase, such as xylene monooxygenase.

  • Prepare a reaction buffer at an optimal pH for the enzyme.

  • Resuspend the harvested cells in the reaction buffer.

  • Add 5-hydroxy-2-methylpyridine as the substrate.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for a specified period.

  • Monitor the conversion of the substrate to this compound using techniques like HPLC or GC-MS.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the product from the supernatant using an appropriate organic solvent.

  • Purify the product using column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Synthetic_Route_1 A 2-Amino-5-hydroxypyridine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C 5-Hydroxy-2-pyridone derivative B->C Heat (95 °C) D This compound C->D Reduction (e.g., LiAlH₄)

Caption: Synthetic Route from 2-Amino-5-hydroxypyridine.

Synthetic_Route_2 A 5-Hydroxypyridine-2-carboxylic acid B Methyl 5-hydroxy-2-pyridinecarboxylate A->B Methanol, H₂SO₄ 75 °C C This compound B->C NaBH₄, Methanol Room Temp.

Caption: Synthetic Route from 5-Hydroxypyridine-2-carboxylic acid.

Synthetic_Route_3 A 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester B This compound A->B Pd/C, H₂ Room Temp.

Caption: One-pot synthesis from a protected precursor.

Biocatalytic_Route_4 A 5-Hydroxy-2-methylpyridine B This compound A->B Whole-cell biocatalyst (e.g., Xylene Monooxygenase) ~30 °C

Caption: Hypothetical biocatalytic oxidation route.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to most of the described chemical methodologies.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant(s) & Solvent B Reagent Addition A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Final Product H->I

Caption: General workflow for synthesis and purification.

References

A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-hydroxymethylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biological effects of 5-Hydroxy-2-hydroxymethylpyridine and its prominent isomers, primarily the vitamers of Vitamin B6: pyridoxine, pyridoxal, and pyridoxamine. This document synthesizes experimental data to offer an objective comparison of their performance in various biological assays, outlines detailed experimental protocols, and visualizes key molecular pathways to aid in research and drug development.

Introduction to this compound and Its Isomers

This compound forms the core chemical structure for a class of compounds vital to biological systems. Its isomers, particularly the B6 vitamers, are essential nutrients that, in their active coenzyme form (pyridoxal 5'-phosphate), participate in over 140 enzymatic reactions. These reactions are fundamental to amino acid metabolism, neurotransmitter synthesis, and glucose and lipid metabolism. The primary isomers discussed in this guide are:

  • Pyridoxine (PN): Characterized by a hydroxymethyl group at the 4-position of the pyridine ring. It is the most common form found in vitamin supplements.

  • Pyridoxal (PL): Features an aldehyde group at the 4-position.

  • Pyridoxamine (PM): Contains an aminomethyl group at the 4-position.

These vitamers are interconvertible in the body through the Vitamin B6 salvage pathway. Understanding the distinct biological effects of each isomer is crucial for therapeutic applications and for mitigating potential toxicity.

Comparative Biological Activities: Quantitative Data

The following tables summarize the quantitative data from various studies to provide a clear comparison of the biological activities of pyridoxine, pyridoxal, and pyridoxamine.

Table 1: Comparative Neurotoxicity
Isomer Assay Observed Effect
PyridoxineIn vitro culture of dorsal root ganglion neuronsNeurotoxic[1][2]
SH-SY5Y and CaCo-2 cell viability (MTT assay)Concentration-dependent cell death; Increased expression of Bax and caspase-8[3]
PyridoxalIn vitro culture of dorsal root ganglion neuronsNeurotoxic (similar to pyridoxine)[1][2]
SH-SY5Y and CaCo-2 cell viability (MTT assay)Did not affect cell viability[3]
PyridoxamineIn vitro culture of dorsal root ganglion neuronsNeurotoxic (similar to pyridoxine)[1][2]
SH-SY5Y and CaCo-2 cell viability (MTT assay)Did not affect cell viability[3]
Table 2: Comparative Anti-Glycation and Enzyme Inhibition Activity
Isomer Target Enzyme/Process IC50 Value Reference
Pyridoxalα-glucosidase4.14 mg/mL[4]
α-amylase10.87 mg/mL[4]
Pyridoxamineα-glucosidase4.85 mg/mL[4]
Pyridoxineα-glucosidase5.02 mg/mL[4]
α-amylase23.18 mg/mL[4]

Note: Lower IC50 values indicate greater inhibitory activity.

Table 3: Comparative Antimicrobial Activity
Isomer/Derivative Microorganism Assay MIC/MBC Value Reference
Pyridoxine Derivative (Quaternary ammonium salt)Staphylococcus aureus (biofilm)Minimum Bactericidal Concentration (MBC)64 µg/mL[5][6]
Staphylococcus epidermidis (biofilm)Minimum Bactericidal Concentration (MBC)16 µg/mL[5][6]
PyridoxineStaphylococcus aureusBroth Dilution (in combination with Co-ampicillin-cloxacillin)Showed antibacterial effect[7]

Key Signaling Pathways

The biological effects of these isomers are underpinned by their involvement in specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.

Vitamin_B6_Salvage_Pathway Vitamin B6 Salvage Pathway cluster_cell Cellular Metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-phosphate (PNP) PN->PNP PDXK PLP Pyridoxal-5'-phosphate (PLP) (Active Coenzyme) PL Pyridoxal (PL) PL->PLP PDXK PM Pyridoxamine (PM) PMP Pyridoxamine-5'-phosphate (PMP) PM->PMP PDXK PNP->PLP PNPO PMP->PLP PNPO PLP->PNP Transaminases PLP->PMP Transaminases PA 4-Pyridoxic Acid (Excreted) PLP->PA AOX1 PN_diet Dietary PN PN_diet->PN PL_diet Dietary PL PL_diet->PL PM_diet Dietary PM PM_diet->PM

Caption: Interconversion of Vitamin B6 vitamers via the salvage pathway.

Pyridoxine_Neurotoxicity_Pathway Proposed Mechanism of Pyridoxine-Induced Neurotoxicity High_PN High Pyridoxine (PN) Intake Inhibit_PDXK Inhibition of Pyridoxal Kinase (PDXK) High_PN->Inhibit_PDXK Reduced_PLP Reduced PLP Formation in Sensory Neurons Inhibit_PDXK->Reduced_PLP Disrupted_GABA Disrupted GABA Neurotransmission Reduced_PLP->Disrupted_GABA Excitotoxicity Excitotoxicity Disrupted_GABA->Excitotoxicity Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration Peripheral_Neuropathy Sensory Peripheral Neuropathy Neurodegeneration->Peripheral_Neuropathy

Caption: Proposed signaling cascade for pyridoxine-induced neurotoxicity.

Pyridoxamine_Anti_Glycation_Pathway Mechanism of Pyridoxamine in Inhibiting AGE Formation cluster_inhibition Inhibitory Actions of Pyridoxamine PM Pyridoxamine (PM) Trapping_RCS Forms Stable Adducts PM->Trapping_RCS Traps RCS Scavenging_ROS Neutralizes Free Radicals PM->Scavenging_ROS Scavenges ROS Chelating_Metals Inhibits Redox Cycling PM->Chelating_Metals Chelates Metal Ions RCS Reactive Carbonyl Species (RCS) AGEs Advanced Glycation End-products (AGEs) RCS->AGEs drives ROS Reactive Oxygen Species (ROS) ROS->AGEs drives Metal_Ions Metal Ions (e.g., Cu2+, Fe3+) Metal_Ions->AGEs catalyzes Trapping_RCS->AGEs inhibits Scavenging_ROS->AGEs inhibits Chelating_Metals->AGEs inhibits

Caption: Pyridoxamine's multi-faceted inhibition of AGE formation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key experiments cited in the comparison of these isomers.

MTT Assay for Cytotoxicity in SH-SY5Y Cells

This protocol is adapted for assessing the neurotoxicity of pyridoxine and its isomers on the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.[8]

  • Incubate for 24 hours to allow for cell attachment.[9]

2. Treatment with Vitamin B6 Isomers:

  • Prepare stock solutions of pyridoxine, pyridoxal, and pyridoxamine in a suitable solvent (e.g., sterile PBS or culture medium).

  • Prepare serial dilutions of the test compounds in serum-free culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the isomers. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[10]

  • Calculate cell viability as a percentage of the untreated control.

  • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for comparing the antioxidant capacities of the vitamin B6 isomers.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of pyridoxine, pyridoxal, pyridoxamine, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or water).

  • Prepare serial dilutions of the test compounds and the positive control.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

Conclusion

This comparative guide highlights the significant differences in the biological activities of this compound and its isomers—pyridoxine, pyridoxal, and pyridoxamine. While all are precursors to the active coenzyme pyridoxal 5'-phosphate, their individual properties lead to distinct biological outcomes.

Pyridoxine, the most common supplemental form, demonstrates the highest neurotoxicity. In contrast, pyridoxal and pyridoxamine appear to be less toxic and exhibit superior anti-glycation properties. The antimicrobial activity of these compounds, particularly pyridoxine derivatives, shows promise but requires further direct comparative investigation.

The provided experimental protocols and pathway diagrams serve as a foundation for future research in this area. A deeper understanding of the structure-activity relationships of these isomers will be instrumental in developing novel therapeutic strategies and optimizing the use of vitamin B6 in clinical and nutritional settings. Researchers are encouraged to utilize this guide to inform their experimental design and to further elucidate the nuanced biological roles of these vital molecules.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

The validation of these analytical methods is critical to ensure they are suitable for their intended purpose and is guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Comparison of Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including pyridine derivatives.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds or those that can be made volatile through derivatization.[6]

FeatureHPLC-UV MethodGC-MS Method
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sample Derivatization Generally not required.Likely required to increase volatility and thermal stability (e.g., silylation).[6][7][8]
Instrumentation HPLC system with a UV detector.Gas chromatograph coupled to a mass spectrometer.
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.[9]
Sensitivity Typically in the µg/mL to ng/mL range.Can achieve very low detection limits (ng/mL to pg/mL).
Throughput Moderate to high.Moderate, may be lower due to sample preparation (derivatization).
Primary Applications Routine quality control, purity assessment, stability studies.Impurity profiling, metabolite identification, trace analysis.

Experimental Protocols

Below are detailed methodologies for the proposed HPLC and GC-MS methods for quantifying 5-Hydroxy-2-hydroxymethylpyridine.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, which is suitable for polar aromatic compounds.

a. Chromatographic Conditions

ParameterProposed Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm).

b. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

c. Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. In stability-indicating methods, stress the sample (acid, base, oxidation, heat, light) to generate degradation products.[10]The analyte peak should be well-resolved from any other peaks (impurities, degradation products) with a resolution of >2.
Linearity Analyze at least five concentrations across the intended range. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.[11]
Accuracy Analyze samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[12]Percent recovery between 98.0% and 102.0%.[12]
Precision - Repeatability: Analyze six replicate samples at 100% of the target concentration. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[2][12]The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[2][12]The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).The method should remain unaffected by small, deliberate variations in parameters.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method would likely require derivatization to increase the volatility of the polar analyte.

a. Derivatization

React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.[7][8]

b. GC-MS Conditions

ParameterProposed Condition
GC Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injector Temperature 250°C
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

c. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., pyridine-free dichloromethane).

  • Calibration Standards: Prepare calibration standards by diluting the stock solution. Derivatize each standard prior to injection.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent. Derivatize the extract before GC-MS analysis.

d. Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze under full scan mode to identify characteristic ions. In SIM mode, monitor for interfering peaks at the retention time of the analyte.No significant interfering peaks at the retention time of the analyte and its monitored ions.
Linearity Analyze at least five concentrations across the intended range. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy Analyze spiked matrix samples at three concentration levels in triplicate.Percent recovery between 95.0% and 105.0%.
Precision - Repeatability: Analyze six replicate samples at a single concentration. - Intermediate Precision: Repeat the analysis on a different day.Relative Standard Deviation (RSD) ≤ 5.0%.[9]
Limit of Detection (LOD) Determined by injecting serially diluted standards and observing the signal-to-noise ratio (S/N ≥ 3).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined by injecting serially diluted standards and observing the signal-to-noise ratio (S/N ≥ 10) with acceptable precision and accuracy.[14]The lowest concentration that can be quantified with an RSD ≤ 15%.[14]
Robustness Deliberately vary parameters such as oven temperature ramp rate and injector temperature.The method should demonstrate reliability with minor variations in parameters.[13]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting P1 Define Analytical Method Requirements P2 Develop Validation Protocol P1->P2 E1 Perform Experiments for Validation Parameters P2->E1 E2 Specificity E1->E2 E3 Linearity & Range E1->E3 E4 Accuracy & Precision E1->E4 E5 LOD & LOQ E1->E5 E6 Robustness E1->E6 R1 Analyze Data and Compare with Acceptance Criteria E2->R1 E3->R1 E4->R1 E5->R1 E6->R1 D1 Results Meet Criteria? R1->D1 R2 Prepare Validation Report D1->P2 No (Revise Protocol/ Method) D1->R2 Yes

HPLC_vs_GCMS cluster_hplc HPLC Method cluster_gcms GC-MS Method compound 5-Hydroxy-2- hydroxymethylpyridine hplc_prep Direct Injection compound->hplc_prep gcms_prep Derivatization (e.g., Silylation) compound->gcms_prep hplc_sep Reversed-Phase Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det gcms_sep Gas Phase Separation gcms_prep->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det

References

A Spectroscopic Comparison of 5-Hydroxy-2-hydroxymethylpyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Hydroxy-2-hydroxymethylpyridine and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of their synthetic relationship.

This guide presents a comprehensive spectroscopic comparison of this compound, a key heterocyclic compound of interest in medicinal chemistry, with its selected precursors: 5-Hydroxy-2-methylpyridine and 5-Hydroxy-2-pyridinecarboxylic acid. This document is intended to serve as a valuable resource for researchers by providing a clear, comparative overview of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these compounds. Understanding the distinct spectral features of each molecule is crucial for monitoring reaction progress, confirming identity, and assessing purity during synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-4H-6-CH₃ / -CH₂OH-OH-COOHSolvent
5-Hydroxy-2-methylpyridine7.23 (dd)6.93 (d)-2.06 (s)13.17 (s)-DMSO-d₆[1]
5-Hydroxy-2-pyridinecarboxylic acid7.98 (dd)6.53 (d)8.20 (d)-11.5 (br s)11.5 (br s)DMSO-d₆[2]
This compound~7.3-7.5~7.1-7.3~8.1-8.3~4.5-4.8~9.5-10.5-(Predicted)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6-CH₃ / -CH₂OHSolvent
5-Hydroxy-2-methylpyridine~155-160~120-125~125-130~155-160~140-145~15-20(Predicted)
5-Hydroxy-2-pyridinecarboxylic acid~165~120-125~125-130~155-160~140-145-(Predicted)
This compound~150-155~120-125~125-130~155-160~140-145~60-65(Predicted)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC-H Stretch (aromatic)C=O StretchC=C, C=N StretchC-O Stretch
5-Hydroxy-2-methylpyridine3400-2400 (broad)~3100-~1600, ~1500~1250
5-Hydroxy-2-pyridinecarboxylic acid3300-2500 (broad)~3100~1700~1610, ~1500~1280
This compound3400-3200 (broad)~3100-~1600, ~1500~1250, ~1050

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
5-Hydroxy-2-methylpyridine109108, 80, 53[3][4]
5-Hydroxy-2-pyridinecarboxylic acid139121, 94, 66
This compound125108, 96, 78

Synthetic Relationship

The following diagram illustrates a potential synthetic pathway from 5-hydroxy-2-methylpyridine to this compound, highlighting the chemical transformations that lead to the changes observed in the spectroscopic data.

G cluster_main Synthetic Pathway A 5-Hydroxy-2-methylpyridine B 5-(Benzyloxy)-2-methylpyridine A->B Protection (e.g., BnCl, base) C 5-(Benzyloxy)-2-formylpyridine B->C Oxidation (e.g., SeO₂ or other) D This compound C->D Reduction & Deprotection (e.g., NaBH₄ then H₂, Pd/C)

A potential synthetic route to this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection : Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum Acquisition : Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption of the sample.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used after dissolving the sample in a suitable solvent.

  • Ionization : The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS, while ESI is a soft ionization technique often used for more fragile molecules.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup : Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Spectrum Acquisition : Scan the sample over a specific wavelength range (e.g., 200-400 nm for aromatic compounds) to record the absorbance.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The absorbance at λmax can be used for quantitative analysis using the Beer-Lambert law. For pyridine and its derivatives, characteristic absorptions are typically observed in the UV region.[5][6]

References

Navigating the Therapeutic Potential of Pyridine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a laboratory setting to a living organism is paramount. This guide provides a comparative overview of the in vitro and in vivo activities of 5-Hydroxy-2-hydroxymethylpyridine derivatives, with a focus on their close structural analog, pyridoxine (Vitamin B6) and its derivatives, due to the limited availability of direct comparative studies on the former.

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of this compound, which shares its core structure with the vital nutrient pyridoxine, have garnered significant interest for their potential pharmacological activities, including anticancer and antimicrobial properties. This guide synthesizes available data to draw a clearer picture of their performance in both controlled laboratory assays and complex biological systems.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative data from various studies, highlighting the in vitro potency and in vivo efficacy of pyridoxine derivatives. This allows for a direct comparison of how initial laboratory findings translate to a more complex biological context.

Table 1: In Vitro vs. In Vivo Anticancer Activity of Pyridoxine Derivatives

Compound/DerivativeIn Vitro AssayCell LineIn Vitro Activity (IC50/Effect)In Vivo ModelIn Vivo Activity (Dose & Effect)
Pyridoxal Cell Proliferation AssayB16 Melanoma80% reduction in cell proliferation at 0.5 mM[1][2]Mice with B16 Melanoma62% reduction in tumor weight with pretreatment[1][2]
Pyridoxine Cell Proliferation AssayB16 Melanoma80% reduction in cell proliferation at 5.0 mM[1][2]-Data not available
DOX-2 (Doxorubicin-Pyridoxine Conjugate) Cytotoxicity AssayMCF-7 (Breast Cancer)IC50: 8.5 times less potent than Doxorubicin[3]-Not yet studied in vivo, but suggested for further exploration[3]
DOX-2 (Doxorubicin-Pyridoxine Conjugate) Cytotoxicity AssayHCT-116 (Colon Carcinoma)IC50: 1.3 times less potent than Doxorubicin[3]-Not yet studied in vivo, but suggested for further exploration[3]

Table 2: In Vitro vs. In Vivo Antimicrobial Activity of Pyridoxine Derivatives

Compound/DerivativeIn Vitro AssayTarget OrganismIn Vitro Activity (MIC)In Vivo ModelIn Vivo Activity (Dose & Effect)
Quaternary Ammonium Salt of Pyridoxine (Compound 3) Broth MicrodilutionS. aureus (biofilm)64 µg/mL for complete cell death[4]-Data not available
Quaternary Ammonium Salt of Pyridoxine (Compound 3) Broth MicrodilutionS. epidermidis (biofilm)16 µg/mL for complete cell death[4]-Data not available
Adamantyl Substituted Pyridoxine Derivatives Antiviral AssayInfluenza A (H3N2)EC50: 52-88 µg/mL[5]-Data not available
Fluoroquinolone-Pyridoxine Hybrid (KFU-03) -Various BacteriaHigh in vitro activity[6]Preclinical trialsSuccessful completion, ready for clinical study[6]
Quaternary Ammonium Compound (KFU-04) -Fungal and Bacterial PathogensWide spectrum of activity[6]Preclinical trialsSuccessful completion, ready for clinical study[6]
Quaternary Ammonium Compound (KFU-05) -Various MicrobesWide spectrum of activity[6]Preclinical trialsSuccessful completion, ready for clinical study[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Cell Proliferation Assay
  • Cell Culture: B16 melanoma cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing varying concentrations of pyridoxine or pyridoxal (e.g., 0.5 mM to 5.0 mM).[1][2]

  • Incubation: The cells were incubated for a specified period (e.g., three days).[1][2]

  • Assessment of Proliferation: Cell proliferation was measured using a standard method such as the MTT assay or by direct cell counting. The percentage reduction in cell proliferation compared to control (untreated) cultures was calculated.[1]

In Vivo Murine Melanoma Model
  • Animal Model: Mice were used as the in vivo model.

  • Pretreatment (for prevention studies): Mice were administered pyridoxal in their drinking water for a period of two weeks prior to tumor cell injection.[1][2]

  • Tumor Induction: B16 melanoma cells were injected subcutaneously into the mice.[1][2]

  • Treatment (for established tumors): For treatment studies, tumors were allowed to establish before initiating treatment with pyridoxal.[1][2]

  • Tumor Measurement: Tumor size was measured regularly using calipers, and tumor weight was determined at the end of the study.

  • Data Analysis: The percentage reduction in tumor weight in the treated groups was calculated relative to the control group.[1][2]

In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Clinically relevant bacterial strains, such as Staphylococcus aureus and Staphylococcus epidermidis, were used.

  • Culture Conditions: Bacteria were grown in a suitable broth medium. For biofilm studies, conditions conducive to biofilm formation were used.

  • Compound Preparation: The pyridoxine derivatives were dissolved in an appropriate solvent and serially diluted in the broth medium in microtiter plates.

  • Inoculation: Each well was inoculated with a standardized suspension of the test organism.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[4]

Visualizing the Path from Lab to Life

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesized Pyridoxine Derivatives cell_culture Cancer Cell Lines / Bacterial Cultures invitro_start->cell_culture treatment Treatment with Derivatives cell_culture->treatment assay Cell Proliferation / MIC Assay treatment->assay invitro_result IC50 / MIC Values assay->invitro_result invivo_start Promising Derivatives from In Vitro invitro_result->invivo_start Selection animal_model Animal Model (e.g., Mice) invivo_start->animal_model administration Compound Administration animal_model->administration observation Tumor Growth / Infection Monitoring administration->observation invivo_result Therapeutic Efficacy observation->invivo_result

Caption: A generalized workflow for the in vitro and in vivo evaluation of pyridoxine derivatives.

signaling_pathway Pyridoxal Pyridoxal PlasmaMembrane Plasma Membrane Interaction Pyridoxal->PlasmaMembrane Acts on PrecursorTransport Inhibition of Precursor Transport (e.g., Thymidine, Glucose) PlasmaMembrane->PrecursorTransport Leads to CellProliferation Reduced Cell Proliferation PrecursorTransport->CellProliferation TumorGrowth Inhibition of Tumor Growth CellProliferation->TumorGrowth Results in

Caption: Proposed mechanism of anticancer action for pyridoxal.[2]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before commencing any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]To prevent skin contact and absorption.[1]
Body Protection A standard, fully-buttoned laboratory coat.[1]To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]To avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of 5-Hydroxy-2-hydroxymethylpyridine waste must be conducted in strict accordance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should not be mixed with other incompatible waste. It must be stored separately from strong oxidizing agents and acids.[1]

  • Proper segregation of chemical waste is crucial. Generally, waste should be segregated into categories such as acids, bases, flammables, oxidizers, and toxics.

2. Waste Container Selection and Labeling:

  • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • Containers must be in good condition, free of leaks or cracks, and compatible with the chemical.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2][3] Abbreviations and chemical formulas are not acceptable.[2][3]

  • For mixtures, every chemical component must be listed with its approximate concentration.[4]

  • The label should also include the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[3]

Quantitative Data for Hazardous Waste Storage:

ParameterRequirement
Container Filling Do not fill liquid waste containers more than 80% full to allow for vapor expansion.[4]
Container Sealing Containers must have a leak-proof, screw-on cap and be kept closed except when adding waste.[2][5]
Secondary Containment Always place waste containers in a secondary container that can hold 110% of the volume of the primary container to capture any potential leaks or spills.[5]
Storage Time Limit Hazardous waste must typically be collected within 90 days from the initial date of waste accumulation.[5]
Quantity Limit Storage of up to 55 gallons of an individual hazardous waste stream is generally permitted before requiring collection.[5]

3. Storage and Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • When the container is full or ready for disposal, a chemical collection request should be submitted to the institution's EHS or hazardous waste management department.[3]

  • Never dispose of this compound or any other hazardous chemical down the sink or in the regular trash.[3][4]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[6]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow A Identify Waste (Pure compound, solutions, contaminated materials) B Classify as Hazardous Waste A->B C Select Compatible Waste Container (Leak-proof, screw-cap) B->C D Label Container ('Hazardous Waste', full chemical name, date) C->D E Segregate from Incompatible Waste (e.g., strong oxidizers, acids) D->E F Store in Designated Satellite Accumulation Area (Well-ventilated, secure) E->F G Submit Chemical Collection Request to EHS F->G H EHS Collects and Disposes of Waste G->H

Caption: Disposal workflow for this compound.

Current practices for the disposal of waste pyridine often involve incineration at high temperatures, such as in a rotary kiln or through liquid injection.[7] These processes must be managed in accordance with state and federal regulations.[7]

References

Essential Safety and Operational Protocols for Handling 5-Hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Pyridine and its derivatives are common in pharmaceuticals and agrochemicals.[1] Generally, they are considered hazardous, and precautions are necessary.[2] Pyridine itself is a flammable, water-miscible liquid with a strong, unpleasant odor.[1][2] It can be harmful if it comes into contact with skin, is inhaled, or is swallowed.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure to 5-Hydroxy-2-hydroxymethylpyridine. The following table summarizes the recommended PPE for handling this compound, based on safety protocols for similar pyridine derivatives.[3][4]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3][4] Latex gloves should be avoided.[2] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect the skin.[2][3]
Respiratory Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Ensure your laboratory is well-ventilated before handling the chemical.[1] All work with this compound should be conducted in a certified chemical fume hood.[1][3]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[4]

  • Material Gathering: Collect all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

2. Handling:

  • Personal Protective Equipment: Don all appropriate PPE as outlined in the table above before entering the laboratory.

  • Weighing and Transfer: Weigh the solid compound within the fume hood. Carefully transfer the substance to the reaction vessel, avoiding the creation of dust.

  • Container Management: Keep containers of this compound tightly closed when not in use.[1]

3. Cleanup:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste in designated, properly labeled hazardous waste containers.[3]

  • Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[4] Avoid eating and drinking in the laboratory to prevent accidental ingestion.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and properly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, regional, and national regulations.[6]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe fume_hood Verify Fume Hood ppe->fume_hood materials Gather Materials fume_hood->materials handling Handling materials->handling weigh Weigh Compound handling->weigh transfer Transfer to Vessel weigh->transfer cleanup Cleanup & Disposal transfer->cleanup decontaminate Decontaminate Surfaces cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-hydroxymethylpyridine
Reactant of Route 2
5-Hydroxy-2-hydroxymethylpyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。